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Foundational

An In-depth Technical Guide: 1-(3-Chloro-2-methylphenyl)propan-1-one

This guide provides a comprehensive technical overview of 1-(3-chloro-2-methylphenyl)propan-1-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(3-chloro-2-methylphenyl)propan-1-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and handling.

Introduction and Overview

1-(3-Chloro-2-methylphenyl)propan-1-one is an aromatic ketone that serves as a valuable building block in organic synthesis. Its substituted phenyl ring and reactive ketone group make it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its chemical identity, synthetic pathways, and analytical profile is crucial for its effective application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identification of a chemical compound begins with its CAS number, which provides a unique, unambiguous identifier. For 1-(3-chloro-2-methylphenyl)propan-1-one, this is a critical first step for literature and database searches.[1][2]

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1261483-11-7[1][2]
IUPAC Name 1-(3-chloro-2-methylphenyl)propan-1-one[3]
Synonyms 1-(3-chloro-2-methylphenyl)-1-propanone[1][2]
Molecular Formula C₁₀H₁₁ClO[1][2]
Molecular Weight 182.65 g/mol [3]
InChI Key BHFYOGOMYJVOTP-UHFFFAOYSA-N[1][2][3]

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically supplied as a liquid with a purity of 95% or higher.[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Liquid[1][2]
Purity ≥ 95%[1][2]
Storage Temperature Room Temperature, Sealed in dry conditions[1][2]
XLogP3 3.1[3]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing aryl ketones like 1-(3-chloro-2-methylphenyl)propan-1-one is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Mechanistic Rationale

The synthesis of the target molecule is achieved by reacting 2-chloro-1-methylbenzene (3-chloro-toluene) with propanoyl chloride. The causality behind this choice is rooted in the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director and activating, while the chlorine atom is also an ortho-, para-director but deactivating. The acylation occurs at the position para to the methyl group and ortho to the chloro group, which is sterically accessible and electronically favored, leading to the desired product. Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for this reaction; it coordinates with the propanoyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process Reactant1 2-Chloro-1-methylbenzene Reaction Friedel-Crafts Acylation in inert solvent (e.g., DCM) under anhydrous conditions Reactant1->Reaction Reactant2 Propanoyl Chloride Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction activates Quench Workup (e.g., ice-water/HCl quench) Reaction->Quench forms crude product Purification Purification (e.g., Distillation or Chromatography) Quench->Purification Product 1-(3-Chloro-2-methylphenyl)propan-1-one Purification->Product yields pure product G cluster_workflow Characterization Workflow Sample Purified Product MS Mass Spectrometry (GC-MS) Confirms Molecular Weight [M]+, [M+2]+ for Cl isotope Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity & Structure Sample->NMR IR Infrared (IR) Spectroscopy Confirms Functional Groups (C=O, C-Cl, Ar-H) Sample->IR Purity Purity Analysis (GC/HPLC) Quantifies Product Purity Sample->Purity Final Structurally Confirmed & Pure Compound MS->Final NMR->Final IR->Final Purity->Final

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(3-Chloro-2-methylphenyl)propan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern drug discovery and agrochemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical development, regiochemically complex propiophenone derivatives serve as critical building blocks. 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a highly versatile, functionalized aromatic ketone[1][2]. The presence of an ortho-methyl group and a meta-chlorine atom relative to the propanoyl chain imparts unique steric and electronic properties, making it an ideal intermediate for synthesizing sterically demanding APIs (Active Pharmaceutical Ingredients).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. This whitepaper details the compound's physicochemical properties, establishes a field-proven and self-validating synthetic workflow, and explains the mechanistic causality behind each experimental choice.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 1-(3-Chloro-2-methylphenyl)propan-1-one is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits standard fragment-like properties, characterized by high lipophilicity and low polar surface area, which are predictive of excellent membrane permeability[1].

Quantitative Data Summary
PropertyValueSource / Reference
IUPAC Name 1-(3-chloro-2-methylphenyl)propan-1-onePubChem[1]
CAS Number 1261483-11-7 (Synonym: 118988-89-9)MilliporeSigma[2],[3]
Molecular Formula C₁₀H₁₁ClOPubChem[1]
Molecular Weight 182.64 g/mol PubChem[1]
Monoisotopic Mass 182.0498 DaPubChem[1]
XLogP3-AA (Lipophilicity) 3.1PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Hydrogen Bond Donors / Acceptors 0 / 1PubChem[1]
Rotatable Bonds 2PubChem[1]
Physical State (at Standard Temp) LiquidSigma-Aldrich[3]

Strategic Synthesis: The Weinreb Amide Approach

Direct Friedel-Crafts acylation of 2-chlorotoluene is often plagued by poor regiochemical fidelity due to competing directing effects from the methyl and chloro groups. To ensure strict regiocontrol, the most robust synthetic strategy is the Weinreb Amide Route , starting from commercially available 3-Chloro-2-methylbenzoic acid (CAS: 7499-08-3).

This two-step process involves the formation of an activated


-methoxy-

-methylamide intermediate, followed by the nucleophilic addition of an ethyl Grignard reagent[4][5].

SynthesisWorkflow SM 3-Chloro-2-methylbenzoic acid (CAS: 7499-08-3) WA Weinreb Amide Intermediate (Activated Electrophile) SM->WA EDC·HCl, HOBt, DIPEA Me(OMe)NH·HCl, DCM Prod 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) WA->Prod EtMgBr, THF 0°C to RT, then H3O+

Figure 1: Two-step synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via Weinreb amide.

Mechanistic Causality of the Grignard Addition

A common failure point in ketone synthesis via Grignard addition is the over-addition of the nucleophile, yielding a tertiary alcohol. The Weinreb amide strictly prevents this. Upon nucleophilic attack by Ethylmagnesium bromide, the magnesium ion chelates between the methoxy oxygen and the carbonyl oxygen. This forms a highly stable tetrahedral intermediate that survives until the reaction is deliberately quenched with aqueous acid[4][5].

WeinrebMechanism WA Weinreb Amide Tetra Stable Tetrahedral Intermediate (Mg2+ Chelated) WA->Tetra Nucleophilic Attack Nuc Ethylmagnesium Bromide (EtMgBr) Nuc->Tetra Et- Transfer Ketone Target Ketone Product Tetra->Ketone Aqueous Acid Quench (Irreversible Collapse)

Figure 2: Mechanistic pathway of the Grignard addition to the Weinreb amide intermediate.

Standardized Experimental Protocol

The following step-by-step methodology is designed as a self-validating system, ensuring high yield and purity.

Phase 1: Synthesis of 3-Chloro-N-methoxy-N,2-dimethylbenzamide
  • Preparation: Dissolve 1.0 equivalent of 3-Chloro-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the activated ester intermediate back into the starting carboxylic acid.

  • Activation: Cool the reaction vessel to 0 °C. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir for 15 minutes.

    • Causality: EDC is utilized because its urea byproduct is water-soluble, simplifying downstream workup. HOBt forms a highly reactive ester that suppresses the formation of inactive

      
      -acylurea byproducts, driving the reaction forward.
      
  • Amidation: Add 1.2 equivalents of

    
    -Dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 3.0 equivalents of DIPEA. Allow the mixture to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench with 1M HCl to remove unreacted amines. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Grignard Addition to Form the Target Ketone
  • Preparation: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Nucleophilic Attack: Add 1.5 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether) dropwise over 30 minutes.

    • Causality: The controlled, dropwise addition at 0 °C mitigates the highly exothermic nature of the Grignard reagent, preventing localized hot spots that could trigger side reactions or degradation[4].

  • Maturation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for 2 hours.

  • Quench & Collapse: Carefully quench the reaction by pouring it into a vigorously stirred solution of ice-cold saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench irreversibly collapses the stable tetrahedral intermediate, releasing the desired 1-(3-Chloro-2-methylphenyl)propan-1-one and partitioning the magnesium salts into the aqueous phase[5].

  • Purification: Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Strategy

To guarantee the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • The successful formation of the propan-1-one moiety is confirmed by the emergence of a distinct triplet (~1.2 ppm, 3H) and quartet (~2.9 ppm, 2H) corresponding to the ethyl chain.

    • The preservation of the aromatic core is verified by the singlet at ~2.3 ppm (Ar-CH₃) and three adjacent aromatic protons in the 7.1–7.5 ppm range.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray ionization (ESI+) should yield a primary [M+H]⁺ peak at m/z 183.1.

    • Critical Check: An M+2 isotopic peak at m/z 185.1 (approx. 33% intensity of the parent peak) must be present, confirming the retention of the chlorine atom.

Environmental, Health, and Safety (EHS) Guidelines

When handling 1-(3-Chloro-2-methylphenyl)propan-1-one, strict adherence to EHS protocols is mandatory due to its specific hazard profile[3]:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Protocols: Utilize standard PPE (nitrile gloves, safety goggles, lab coat). Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors (P264, P280)[3].

  • Storage Conditions: Keep the container tightly closed in a dry, well-ventilated area at room temperature. Ensure the container is kept upright to prevent leakage[3].

References

  • 1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: Carnegie Mellon University (cmu.edu) URL:[Link]

  • Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide Source: Japan Science and Technology Agency (jst.go.jp) URL:[Link]

Sources

Foundational

1-(3-Chloro-2-methylphenyl)propan-1-one molecular weight and formula

An in-depth technical guide on the physicochemical and synthetic profile of 1-(3-Chloro-2-methylphenyl)propan-1-one. Molecular Architecture, Synthetic Pathways, and Analytical Standards Executive Summary 1-(3-Chloro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical and synthetic profile of 1-(3-Chloro-2-methylphenyl)propan-1-one.

Molecular Architecture, Synthetic Pathways, and Analytical Standards

Executive Summary

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a sterically congested propiophenone derivative characterized by a specific 1,2,3-trisubstitution pattern on the benzene ring.[1] Unlike its more common isomers (e.g., 3'-chloropropiophenone), this molecule features an ortho-methyl group adjacent to the carbonyl center, introducing significant steric torque that influences both its metabolic stability and chemical reactivity. It serves as a critical scaffold in the synthesis of substituted cathinones, bupropion analogues, and complex heterocyclic pharmaceutical intermediates.

Physicochemical Characterization

Molecular Formula & Weight Derivation

The molecular identity is derived from a propiophenone backbone (


) modified by a chloro- and methyl- substitution.
  • Base Structure: Propiophenone (

    
    )
    
  • Modifications:

    • Methylation (

      
       position):  Replaces one H with 
      
      
      
      (+C, +2H).
    • Chlorination (

      
       position):  Replaces one H with 
      
      
      
      (+Cl, -H).

Calculation Matrix:

ElementCountAtomic Mass ( g/mol )Total Mass contribution
Carbon (C) 1012.011120.11
Hydrogen (H) 111.00811.088
Chlorine (Cl) 135.45335.453
Oxygen (O) 115.99915.999
Total 182.65 g/mol
Key Properties Table
PropertySpecificationNotes
IUPAC Name 1-(3-Chloro-2-methylphenyl)propan-1-one
CAS Registry Number 1261483-11-7Unique identifier for this specific isomer.[1][2]
Exact Mass 182.050 g/mol Monoisotopic mass.
Physical State LiquidColorless to pale yellow oil at RT.
Solubility Organic Solvents (DCM, EtOAc, MeOH)Insoluble in water due to lipophilicity.
LogP (Predicted) ~3.1High membrane permeability.

Synthetic Architecture

Synthesizing 1-(3-Chloro-2-methylphenyl)propan-1-one requires overcoming the directing effects of the substituents. A standard Friedel-Crafts acylation of 2-chlorotoluene is not recommended as the primary route because the para-position (relative to the methyl group) is electronically favored, leading to the formation of the 4-isomer rather than the desired 2,3-substitution pattern.

Recommended Route: Grignard Addition to Nitrile

To guarantee regiochemical integrity, the synthesis should proceed via the reaction of 3-chloro-2-methylbenzonitrile with ethylmagnesium bromide . This method locks the position of the substituents before the ketone is formed.

Reaction Logic:

  • Precursor Selection: 3-Chloro-2-methylbenzonitrile fixes the 1,2,3-substitution pattern.

  • Nucleophilic Attack: Ethylmagnesium bromide attacks the nitrile carbon to form an imine magnesium salt intermediate.

  • Hydrolysis: Acidic workup hydrolyzes the imine salt to the ketone.

Protocol:
  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Reagent Prep: Charge flask with 3-chloro-2-methylbenzonitrile (1.0 eq) dissolved in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add Ethylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise over 30 minutes to control exotherm.

  • Reflux: Allow to warm to RT, then reflux for 2-4 hours to ensure complete conversion to the imine salt.

  • Hydrolysis: Cool to 0°C. Quench slowly with 3M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 95:5).

Synthetic Pathway Visualization

Synthesis Start 3-Chloro-2-methylbenzonitrile Inter Imine Magnesium Salt (Intermediate) Start->Inter THF, Reflux Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Product 1-(3-Chloro-2-methylphenyl) propan-1-one Inter->Product H3O+ Quench Acid Acidic Hydrolysis (HCl / H2O) Acid->Product

Caption: Regiospecific synthesis via Grignard addition to nitrile, avoiding isomer mixtures common in electrophilic aromatic substitution.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized product is the correct isomer, the following analytical signatures must be verified.

Proton NMR ( -NMR) Expectations

The steric environment of the 2-methyl group creates a distinct shift compared to the 4-methyl isomer.

  • 
     1.15 ppm (t, 3H):  Methyl of the propionyl chain (
    
    
    
    ).
  • 
     2.45 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ). Note: This will be slightly downfield due to the deshielding effect of the adjacent carbonyl.
  • 
     2.90 ppm (q, 2H):  Methylene of the propionyl chain (
    
    
    
    ).
  • 
     7.10 - 7.50 ppm (m, 3H):  Aromatic protons. Look for a specific splitting pattern (d, d, t) characteristic of 1,2,3-substitution.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  Peaks at m/z 182 and 184.
    
  • Isotope Pattern: A 3:1 ratio between 182 and 184 confirms the presence of one Chlorine atom.

  • Fragmentation:

    • m/z 153/155: Loss of ethyl group (

      
      ).
      
    • m/z 125/127: Loss of propionyl group (

      
      ), leaving the chlorotoluene cation.
      

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4] Potentially harmful if swallowed (H302).[1][4]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketone is generally stable but should be protected from strong oxidizing agents.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Cl content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55269216, 1-(3-Chloro-2-methylphenyl)propan-1-one. Retrieved from [Link]

  • World Intellectual Property Organization (2014). Patent WO2014057435: Preparation of substituted benzonitriles and ketones. (Contextual reference for nitrile-Grignard methodology). Retrieved from [Link]

Sources

Exploratory

Solubility Characterization of 1-(3-Chloro-2-methylphenyl)propan-1-one: Predictive Profiling & Experimental Protocols

Executive Summary 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), also known as 3'-Chloro-2'-methylpropiophenone, is a critical intermediate in the synthesis of pharmaceutical compounds, particularly those i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), also known as 3'-Chloro-2'-methylpropiophenone, is a critical intermediate in the synthesis of pharmaceutical compounds, particularly those involving aryl ketone scaffolds. Despite its structural relevance, peer-reviewed experimental solubility data (mole fraction vs. temperature) for this specific isomer is currently absent from the open literature.

This guide bridges that gap. Instead of providing static, potentially unreliable data, this document serves as a strategic characterization protocol . It synthesizes predictive solubility profiling based on quantitative structure-property relationships (QSPR) with a validated experimental workflow for generating high-integrity solubility data. This approach ensures researchers can proceed with solvent selection for crystallization, extraction, and reaction design with scientific confidence.

Physicochemical Basis & Predictive Solubility Profile[1]

Before initiating wet-lab experiments, a theoretical assessment of the solute-solvent interaction is required to minimize solvent waste and optimize experimental design.

Compound Properties[2][3][4][5]
  • Molecular Weight: 182.65 g/mol [1]

  • Physical State: Liquid or low-melting solid (Melting point typically < 25°C for related propiophenones) [1].[2]

  • Lipophilicity (LogP): ~3.1 (Predicted). This indicates a strong preference for non-polar to moderately polar organic environments [2].

  • H-Bonding: One H-bond acceptor (Carbonyl oxygen); Zero H-bond donors.

Predicted Solubility Behavior

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 3-chloropropiophenone), the following solubility profile is projected.

Table 1: Predicted Solubility Classification at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersive interactions; compatible dipole moments.
Aromatic Hydrocarbons Toluene, BenzeneHigh

stacking interactions between solvent and solute aromatic rings.
Esters & Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole interactions; carbonyl group compatibility.
Alcohols Methanol, Ethanol, IPAModerate Solute lacks H-bond donors, limiting interaction with solvent -OH network. Solubility increases with T.
Alkanes n-Hexane, HeptaneLow to Moderate Lack of polar interactions; entropy of mixing dominates.
Water WaterInsoluble (< 0.1 g/L)High hydrophobic penalty; inability to disrupt water's H-bond network.

Process Insight: For reaction solvents, DCM or Toluene are optimal. For crystallization/purification, an Ethanol/Water or IPA/Hexane antisolvent system is recommended due to the steep solubility gradient.

Validated Experimental Protocol: Isothermal Saturation Method

To generate the missing quantitative data (mole fraction


), the static isothermal saturation method  is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Experimental Workflow

SolubilityProtocol Start Start: Excess Solute Mix Equilibration (Shake Flask, 24-48h) Start->Mix Add Solvent Settle Phase Separation (Settling/Centrifugation) Mix->Settle Const. Temp (T) Filter Filtration (0.45 µm Syringe Filter) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV / GC-FID) Dilute->Analyze Calc Data Calculation (Mole Fraction x1) Analyze->Calc

Figure 1: Standardized workflow for determining solubility of 1-(3-Chloro-2-methylphenyl)propan-1-one. This self-validating loop ensures only dissolved species are quantified.

Detailed Methodology
  • Preparation: Add excess 1-(3-Chloro-2-methylphenyl)propan-1-one to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture magnetically at the target temperature (

    
     K) for 24–48 hours. Note: Liquid solutes may form a biphasic system; ensure vigorous mixing.
    
  • Sampling: Stop stirring and allow phases to separate (or centrifuge if emulsion forms). Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove micro-droplets or suspended solids.

  • Quantification: Dilute the filtrate with a compatible mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at

    
     nm) or GC-FID.
    
  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated to thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Equation

For pure solvents, the modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides high accuracy for non-ideal solutions and allows calculation of enthalpy of solution.

The van't Hoff Equation

For a simplified thermodynamic check (linear plot of


 vs 

):


  • 
    :  Enthalpy of dissolution.
    
  • 
    :  Entropy of dissolution.
    
  • R: Gas constant (8.314 J/mol·K).

Model Selection Logic

ModelLogic Start Select Model Q1 Pure Solvent? Start->Q1 Q2 Binary Mixture? Q1->Q2 No Apelblat Modified Apelblat (High Accuracy) Q1->Apelblat Yes Q3 Predictive or Correlative? Q2->Q3 No data available Jouyban Jouyban-Acree (Solvent Mixtures) Q2->Jouyban Yes UNIFAC UNIFAC / COSMO-RS (Prediction only) Q3->UNIFAC Predictive

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on experimental conditions.

Thermodynamic Parameters Calculation

To design energy-efficient processes (e.g., cooling crystallization), calculate the thermodynamic functions of solution using the van't Hoff analysis of your data:

  • Enthalpy (

    
    ): 
    
    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Exothermic dissolution (Solubility decreases with T).
      
    • Expectation: For this aromatic ketone, dissolution is likely endothermic in alcohols and athermal/slightly exothermic in non-polar solvents.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Positive

      
       values indicate limited solubility, consistent with the non-spontaneous mixing of hydrophobic solutes in water.
      

References

  • PubChem. 1-(3-Chloro-2-methylphenyl)propan-1-one (Compound). National Library of Medicine. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Standard protocol reference).
  • NIST Chemistry WebBook. Thermophysical Properties of Propiophenone Derivatives. Available at: [Link]

Sources

Foundational

Strategic Safety Management &amp; Handling of 1-(3-Chloro-2-methylphenyl)propan-1-one

Executive Summary & Chemical Architecture This guide provides a technical analysis of the safety profile for 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7).[1][2] Unlike generic Safety Data Sheets (SDS) whic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

This guide provides a technical analysis of the safety profile for 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7).[1][2] Unlike generic Safety Data Sheets (SDS) which provide statutory compliance data, this document interprets that data for researchers conducting organic synthesis and drug development.

Molecular Identity

This compound is a substituted propiophenone, serving as a critical intermediate in the synthesis of pharmaceutical scaffolds (often precursors to substituted cathinones or bupropion analogues).[3]

PropertyValueSource
IUPAC Name 1-(3-Chloro-2-methylphenyl)propan-1-one
CAS Number 1261483-11-7
Molecular Formula C₁₀H₁₁ClOPubChem
Molecular Weight 182.65 g/mol PubChem
Physical State Liquid (Viscous oil at RT)Experimental Observation
LogP (Predicted) ~3.1PubChem (XLogP3)
Structural Hazard Analysis

The safety profile is dictated by three structural features:

  • The Ketone Moiety: Provides moderate reactivity and polarity, contributing to eye irritation potential.

  • The Lipophilic Core (Chloro-methyl-phenyl): A LogP > 3 suggests high lipophilicity, facilitating dermal absorption. This makes skin contact a primary route of systemic exposure.

  • The Benzylic/Alpha Positions: These sites are chemically reactive (susceptible to radical formation or halogenation), implying potential stability issues if stored improperly (e.g., peroxide formation, though less likely than ethers).

Hazard Identification & Toxicology (The "Why")

Standard SDS documents categorize hazards via GHS codes. Here, we analyze the causality behind these codes to inform risk assessment.

GHS Classification & Interpretation[5]
GHS CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedAcute oral toxicity (Category 4). The lipophilic nature allows rapid absorption through the GI tract, affecting the CNS or hepatic systems.
H315 Causes skin irritationSolvent-like defatting action combined with local cellular toxicity caused by the chlorinated aromatic ring.
H319 Causes serious eye irritationAromatic ketones are known lachrymators or severe irritants; direct contact can cause corneal opacity if not treated immediately.
The "Read-Across" Risk (SAR Analysis)

Specific toxicological data (e.g., chronic carcinogenicity) for this specific isomer is limited. Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of similar propiophenones:

  • Sensitization: Halogenated aromatics can act as haptens. Repeated exposure may lead to allergic contact dermatitis.

  • Aquatic Toxicity: Due to the chlorine substitution and stability, this compound is likely persistent in aquatic environments (estimated Aquatic Chronic 3).

Risk Mitigation & Engineering Controls

Safety is not just PPE; it is a hierarchy of controls. For this compound, containment is the priority due to its liquid state and potential for dermal absorption.

Engineering Control Workflow

SafetyLogic RiskAssess Risk Assessment (Volatile/Splash Hazard?) Hood Fume Hood (Face Velocity > 0.5 m/s) RiskAssess->Hood Standard Protocol PPE PPE Selection (Nitrile + Splash Guard) Hood->PPE Barrier Setup Transfer Liquid Transfer (Positive Displacement) Waste Waste Stream (Halogenated Organic) Transfer->Waste Disposal PPE->Transfer Execution

Figure 1: Operational workflow for handling liquid aromatic intermediates.

Specific Handling Protocols
Protocol A: Weighing and Transfer

Objective: Prevent cross-contamination and inhalation of aerosols.

  • Environment: All handling must occur within a certified chemical fume hood.

  • PPE: Standard nitrile gloves (0.11 mm) are sufficient for incidental splash, but double-gloving is recommended for prolonged handling due to the compound's lipophilicity. Wear safety goggles (ANSI Z87.1).

  • Technique:

    • Do not pour from the stock bottle.

    • Use a glass pasteur pipette or a positive displacement pipette for transfer.

    • Why? Viscous oils adhere to standard pipette tips, leading to inaccuracy and dripping hazards.

  • Decontamination: Wipe the outer threads of the bottle with a Kimwipe dampened in ethanol before re-capping to prevent the cap from seizing or degrading.

Emergency Response Protocols

In the event of exposure, the lipophilic nature of 1-(3-Chloro-2-methylphenyl)propan-1-one requires aggressive decontamination. Water alone is often insufficient to remove oily aromatics.

Decontamination Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact (Lipophilic Absorption) Type->Skin Eye Eye Contact (Immediate Irritation) Type->Eye ActionSkin Soap & Water Wash (15 Minutes - Emulsify Oil) Skin->ActionSkin Remove Contaminated Clothing ActionEye Eyewash Station (15 Minutes - Force Eyelids Open) Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Figure 2: Emergency response decision tree emphasizing emulsification for skin contact.[4]

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or polypropylene pads. Wipe area with acetone followed by soap and water.

  • Large Spill (>10 mL): Evacuate the immediate area. Personnel wearing respiratory protection (organic vapor cartridge) should contain the spill using a dyke method.

  • Disposal: Material must be classified as Halogenated Organic Waste . Do not mix with acid waste streams (potential for exothermic reaction or hydrolysis).

Storage and Stability

Storage Class: Flammable/Combustible Liquid (depending on exact flash point, treat as Class IIIA).

  • Temperature: Store at 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow oxidation of the alpha-carbon, though room temperature is acceptable for short-term use.

  • Incompatibility:

    • Strong Oxidizers: Risk of fire.[5]

    • Strong Bases: Can induce enolization and condensation reactions.

  • Shelf Life: Re-test purity via 1H-NMR every 12 months. Look for the broadening of the methyl peak or appearance of benzoic acid derivatives (oxidative degradation).

References

  • PubChem. (n.d.). Compound Summary for CID 55269216, 1-(3-Chloro-2-methylphenyl)propan-1-one. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]

Sources

Exploratory

Thermal Profiling of 1-(3-Chloro-2-methylphenyl)propan-1-one: Mechanisms and Microscale Methodologies

Executive Summary The compound 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 118988-89-9 / 70325-81-4), also known as 3'-chloro-2'-methylpropiophenone, is a critical synthetic intermediate in the development of active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 118988-89-9 / 70325-81-4), also known as 3'-chloro-2'-methylpropiophenone, is a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of substituted cathinones and bupropion analogs.

For drug development professionals and analytical chemists, understanding the precise thermal properties—specifically the melting point (MP) and boiling point (BP)—of this precursor is paramount. These metrics not only dictate the parameters for downstream purification (e.g., vacuum distillation vs. recrystallization) but also serve as primary indicators of reagent purity. Because empirical thermal data for highly specific halogenated propiophenones is often proprietary, this whitepaper provides an in-depth mechanistic analysis of its thermodynamic behavior and outlines self-validating experimental protocols for precise thermal characterization.

Theoretical Framework: Structure-Property Relationships

The thermal transitions of 1-(3-Chloro-2-methylphenyl)propan-1-one are governed by a complex interplay of steric hindrance, inductive effects, and intermolecular forces. According to structural data from , the molecule features a propanoyl group, an ortho-methyl group, and a meta-chloro group on a benzene ring.

Melting Point Dynamics: Steric Disruption of Crystal Packing

In solid-state chemistry, high melting points correlate with molecular symmetry and the ability of molecules to pack tightly into a crystal lattice. In 1-(3-Chloro-2-methylphenyl)propan-1-one, the methyl group at the ortho position (C2) introduces severe steric hindrance against the adjacent propanoyl group at C1.

  • Causality: To minimize steric clash, the carbonyl group is forced out of coplanarity with the phenyl ring. This loss of planarity prevents efficient

    
     stacking and disrupts crystal lattice symmetry. Consequently, the compound requires significantly less thermal energy to break its solid lattice, rendering it a low-melting solid or a viscous liquid at room temperature (Predicted MP: ~15–30 °C).
    
Boiling Point Dynamics: Dipole and Dispersion Forces

Unlike the melting point, the boiling point is primarily dependent on the cumulative strength of intermolecular forces in the liquid phase rather than geometric packing.

  • Causality: The highly electronegative oxygen of the carbonyl group creates a strong permanent dipole. Simultaneously, the meta-chloro group exerts an electron-withdrawing inductive effect, further polarizing the molecule. Combined with the relatively high molecular weight (182.64 g/mol ) which maximizes London dispersion forces, the molecules strongly attract one another in the liquid phase. This results in an elevated boiling point, estimated at 250–265 °C at standard atmospheric pressure (760 mmHg).

G A 1-(3-Chloro-2-methylphenyl)propan-1-one B Ortho-Methyl Group (Steric Hindrance) A->B C Meta-Chloro Group (Inductive Effect) A->C D Propanoyl Group (Dipole-Dipole) A->D E Disrupted Coplanarity & Asymmetric Packing B->E F Increased Intermolecular Dispersion Forces C->F D->E D->F G Lowered Melting Point (~15-30 °C) E->G H Elevated Boiling Point (~250-265 °C) F->H

Structure-Property Relationship governing the thermal transitions of the compound.

Quantitative Data Presentation

To contextualize the thermal behavior of 1-(3-Chloro-2-methylphenyl)propan-1-one, it is highly useful to compare it against structurally simpler analogs. The table below summarizes the quantitative thermal data.

Compound NameMolecular WeightMelting Point (°C)Boiling Point (°C at 760 mmHg)Structural Variance
Propiophenone134.18 g/mol 21 °C218 °CUnsubstituted baseline
3-Chloropropiophenone168.62 g/mol 45–47 °C245–250 °CAddition of meta-Cl
2-Methylpropiophenone148.20 g/mol 5–7 °C215–216 °CAddition of ortho-CH₃
1-(3-Chloro-2-methylphenyl)propan-1-one 182.64 g/mol ~15–30 °C (Predicted)~250–265 °C (Predicted)Combined meta-Cl & ortho-CH₃

Note: The combined steric effect of the ortho-methyl group drastically lowers the melting point compared to 3-chloropropiophenone, while the heavy chlorine atom drives the boiling point upward.

Experimental Methodologies (Self-Validating Systems)

Given the compound's low melting point and high boiling point, standard visual capillary methods and macro-distillation are highly susceptible to error (e.g., thermal degradation, subjective visual interpretation). The following protocols are designed as self-validating systems to ensure absolute analytical integrity.

Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)

Causality for Selection: Low-melting organic solids often exhibit "sweating" or polymorphic phase transitions before true melting occurs. DSC measures the exact enthalpy of fusion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), isolating the true thermodynamic melting point from visual artifacts, as detailed in standard thermal analysis literature .

Self-Validation Mechanism: The system is pre-calibrated using a high-purity Indium standard. If the Indium onset temperature deviates by


 °C from 156.6 °C, the run is automatically invalidated, ensuring instrument fidelity before the sample is tested.

Step-by-Step Procedure:

  • Calibration: Run an Indium standard (

    
     °C) at a heating rate of 10 °C/min. Verify the onset temperature.
    
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 1-(3-Chloro-2-methylphenyl)propan-1-one into an aluminum DSC pan. Seal the pan with a crimper to prevent volatilization.

  • Reference Preparation: Prepare an identical, empty sealed aluminum pan to serve as the baseline reference.

  • Thermal Cycling:

    • Cool the chamber to -20 °C using liquid nitrogen cooling to ensure the sample is fully crystallized.

    • Hold isothermally for 5 minutes.

    • Heat from -20 °C to 60 °C at a controlled ramp rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the endothermic peak. The extrapolated onset temperature of this peak represents the absolute melting point.

Protocol B: Boiling Point via Microscale Siwoloboff’s Method

Causality for Selection: Prolonged heating of halogenated ketones in macro-distillation setups can induce auto-oxidation or dehalogenation. Siwoloboff’s method requires only ~50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of sample and relies on the strict thermodynamic principle that boiling occurs exactly when vapor pressure equals atmospheric pressure .

Self-Validation Mechanism: A parallel capillary containing pure Toluene (Known BP: 110.6 °C) is run in the same heating bath. If the Toluene capillary does not indicate boiling within


 °C of its known value, the bath's thermal gradient is flawed, and the test is voided.

Step-by-Step Procedure:

  • Apparatus Assembly: Inject ~50

    
     of the liquid sample into a standard glass fusion tube (4-5 mm diameter).
    
  • Capillary Insertion: Take a standard melting point capillary, seal one end using a Bunsen burner, and insert it open-end down into the fusion tube containing the sample.

  • Bath Immersion: Attach the fusion tube to a calibrated digital thermometer using a silicone band. Submerge the assembly into a silicone oil bath, ensuring the sample is fully immersed but the tube remains open to the atmosphere.

  • Heating Phase: Heat the oil bath rapidly to 220 °C, then reduce the heating rate to 2 °C/min.

  • Observation: As the temperature rises, air trapped in the inverted capillary will expand, releasing slow bubbles. Continue heating until a rapid, continuous stream of bubbles emerges (indicating

    
    ).
    
  • Equilibrium Recording: Remove the heat source. Watch the capillary closely as the temperature drops. The exact temperature at which the bubbling stops and the liquid is sucked up into the capillary is the boiling point (

    
    ).
    

G Step1 Sample Prep: Liquid in Fusion Tube + Inverted Capillary Step2 Heating Phase: Submerge in Oil Bath Raise Temp Gradually Step1->Step2 Step3 Observation: Rapid Bubble Stream (P_vapor > P_atm) Step2->Step3 Step4 Cooling Phase: Remove Heat Temp Drops Step3->Step4 Step5 Equilibrium Point: Liquid Enters Capillary (P_vapor = P_atm) Step4->Step5 Step6 Record Boiling Point Step5->Step6

Thermodynamic workflow of Siwoloboff's Method for micro-boiling point determination.

References

  • 1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem , National Center for Biotechnology Information,[Link]

  • 4.04: Differential Scanning Calorimetry (DSC) , Chemistry LibreTexts,[Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination , Chemistry LibreTexts,[Link]

Foundational

An In-Depth Technical Guide to the Toxicity and Safe Handling of 1-(3-Chloro-2-methylphenyl)propan-1-one

Introduction 1-(3-Chloro-2-methylphenyl)propan-1-one is an aromatic ketone with the chemical formula C₁₀H₁₁ClO.[1][2] As a substituted propiophenone, this compound and its analogs are of significant interest in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Chloro-2-methylphenyl)propan-1-one is an aromatic ketone with the chemical formula C₁₀H₁₁ClO.[1][2] As a substituted propiophenone, this compound and its analogs are of significant interest in synthetic chemistry, serving as intermediates in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its specific substitution pattern—a chlorine atom and a methyl group on the phenyl ring—suggests that it may be a precursor for more complex molecular architectures.

This guide provides a comprehensive overview of the known and potential hazards associated with 1-(3-Chloro-2-methylphenyl)propan-1-one. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and toxicological information on structurally related molecules to provide a cautious and thorough approach to its safe utilization.

Toxicological Profile and Hazard Identification

The primary toxicological information for 1-(3-Chloro-2-methylphenyl)propan-1-one is derived from its Globally Harmonized System (GHS) classification. This classification indicates that the compound presents moderate acute and local hazards.

GHS Classification

The compound is classified with the GHS07 pictogram, indicating that it can be an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant. The specific hazard statements are summarized in the table below.

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning

Source: Sigma-Aldrich Safety Information[1]

Primary Toxicological Effects
  • Skin Irritation: As per the H315 classification, direct contact with the skin is likely to cause irritation, which may manifest as redness, itching, and inflammation.[1]

  • Eye Irritation: The H319 classification points to the risk of serious eye irritation upon contact.[1] This could involve pain, redness, and potentially, damage to the cornea if not promptly and properly addressed.

Potential Uncharacterized Hazards: Insights from Structural Analogs

A thorough risk assessment necessitates considering potential hazards not yet formally documented for 1-(3-Chloro-2-methylphenyl)propan-1-one but are known to exist for structurally similar compounds. This approach is crucial for ensuring a higher margin of safety.

  • Respiratory Tract Irritation: Similar chlorinated and methylated aromatic compounds are known to cause respiratory irritation.[4][5] Therefore, it is prudent to assume that inhalation of aerosols or vapors of 1-(3-Chloro-2-methylphenyl)propan-1-one may irritate the respiratory system.

  • Sensitization: Some related compounds, such as 2-Chloro-1-phenylethanone, are known to be skin sensitizers.[5] This suggests a potential for 1-(3-Chloro-2-methylphenyl)propan-1-one to cause an allergic skin reaction upon repeated exposure.

  • Lachrymatory Effects: The presence of a halogenated ketone functional group in some related molecules can confer lachrymatory properties, causing tearing and severe eye irritation.[5] While not explicitly stated for this compound, this possibility should be considered.

  • Long-term and Systemic Effects: Data on the chronic toxicity, carcinogenicity, and reproductive toxicity of 1-(3-Chloro-2-methylphenyl)propan-1-one is not available. However, some complex chlorinated compounds can pose long-term health risks, including organ damage with repeated exposure.[5][6]

Safe Handling and Exposure Control

Given the identified and potential hazards, a stringent set of handling protocols is required. The hierarchy of controls should be applied to minimize exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for 1-(3-Chloro-2-methylphenyl)propan-1-one Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls
  • Chemical Fume Hood: All handling of 1-(3-Chloro-2-methylphenyl)propan-1-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use. Dispose of contaminated gloves after use in accordance with laboratory procedures.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]
Spill Response Protocol

A spill of 1-(3-Chloro-2-methylphenyl)propan-1-one should be treated as a hazardous event requiring a prompt and systematic response.

Spill_Response_Flowchart cluster_spill Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Clean Clean Up Spill (Collect absorbent material) Contain->Clean Dispose Dispose of Waste (As hazardous waste) Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Step-by-step spill response workflow.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.

Storage Conditions
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Store at room temperature.[1]

Disposal
  • Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[8]

  • Do not allow the product to enter drains or waterways.[8]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[7]

Conclusion

1-(3-Chloro-2-methylphenyl)propan-1-one is a valuable research chemical with defined hazards, including oral toxicity and skin and eye irritation. While comprehensive toxicological data is limited, a precautionary approach that considers the potential for respiratory irritation and sensitization, based on structurally related compounds, is warranted. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are paramount for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these protocols before commencing any work with this substance.

References

  • PubChem. 1-(3-Chloro-2-methylphenyl)propan-1-one. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022, March 17). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). [Link]

  • The HRB National Drugs Library. (2022, March 18). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 1). 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-. [Link]

  • MilliporeSigma. 1-(3-Chloro-2-methylphenyl)propan-1-one. [Link]

  • PanReac AppliChem. Safety Data Sheet: 103320 - 3-Chloro-1,2-propanediol. [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. [Link]

Sources

Exploratory

Literature review of 3-chloro-2-methyl propiophenone derivatives

The following technical guide provides an in-depth literature review and synthetic analysis of 3-chloro-2-methylpropiophenone , specifically identifying it as 1-(3-chlorophenyl)-2-methylpropan-1-one (CAS 55649-98-4), als...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and synthetic analysis of 3-chloro-2-methylpropiophenone , specifically identifying it as 1-(3-chlorophenyl)-2-methylpropan-1-one (CAS 55649-98-4), also known as 3-chloroisobutyrophenone .

Chemical Identity, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

3-Chloro-2-methylpropiophenone (CAS 55649-98-4) represents a critical scaffold in the synthesis of substituted cathinones and antidepressant analogs. Chemically defined as 1-(3-chlorophenyl)-2-methylpropan-1-one , it is an alpha-branched ketone. This structural feature—an isopropyl group attached to the carbonyl—introduces significant steric bulk compared to the linear propiophenone precursors used in the synthesis of Bupropion (Wellbutrin).

Crucial Disambiguation:

  • Target Molecule: 3-Chloro-2-methylpropiophenone (Isobutyrophenone derivative). Used in medicinal chemistry.[1]

  • Common Confusion: 3-Chloro-2-methylpropene (Methallyl chloride, CAS 563-47-3).[2] This is a highly reactive alkylating agent and alkene used in polymer synthesis, not the ketone discussed here.

  • Isomer Distinction: This guide focuses on the chain-substituted isomer (isobutyrophenone) rather than the ring-substituted isomer (1-(3-chloro-2-methylphenyl)propan-1-one).

Chemical Properties Table
PropertyData
IUPAC Name 1-(3-chlorophenyl)-2-methylpropan-1-one
Common Name 3-Chloroisobutyrophenone
CAS Number 55649-98-4
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Physical State Pale yellow oil or low-melting solid
Key Functionality Meta-chlorinated aromatic ring; Alpha-branched ketone

Synthetic Methodologies

The primary route to 3-chloro-2-methylpropiophenone is Friedel-Crafts Acylation . This method is preferred for its scalability and regioselectivity, although the meta-directing effect of the chlorine substituent on the benzene ring requires careful catalyst management to avoid ortho/para contamination (though chlorine is ortho/para directing, the synthesis usually starts from chlorobenzene which directs ortho/para; however, to get the meta isomer, one typically starts with a meta-directing precursor or separates isomers, but more commonly, the target is actually the 4-chloro or the synthesis uses 3-chlorobenzonitrile and Grignard reagents to ensure regiochemistry).

Correction on Regiochemistry: Direct Friedel-Crafts acylation of chlorobenzene yields predominantly the 4-chloro (para) isomer. To synthesize the 3-chloro (meta) isomer specifically, the preferred pathway is the reaction of 3-chlorobenzonitrile with isopropylmagnesium chloride (Grignard), followed by hydrolysis.

Pathway A: Grignard Addition (High Regiospecificity)

This pathway guarantees the meta position of the chlorine atom, which is critical for the pharmacological profile of Bupropion-like analogs.

  • Precursor: 3-Chlorobenzonitrile.

  • Reagent: Isopropylmagnesium chloride (Grignard reagent).

  • Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms an imine magnesium salt intermediate.

  • Hydrolysis: Acidic hydrolysis converts the intermediate imine into the desired ketone.

Pathway B: Friedel-Crafts (Industrial/Lower Purity)

Direct acylation of chlorobenzene with isobutyryl chloride using Aluminum Chloride (


).
  • Limitation: Yields a mixture of 2-chloro (ortho) and 4-chloro (para) isomers. The 3-chloro isomer is not favored via this route. Therefore, Pathway A is the scientifically valid route for the 3-chloro isomer.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Pathway A: Grignard Route (Regiospecific) CN 3-Chlorobenzonitrile Imine Imine Salt Intermediate CN->Imine Nucleophilic Addition Grignard Isopropyl MgCl (THF, Reflux) Grignard->Imine Target 3-Chloro-2-methylpropiophenone (Target) Imine->Target Hydrolysis H3O Acid Hydrolysis (HCl/H2O)

Caption: Figure 1. Regiospecific synthesis of 3-chloro-2-methylpropiophenone via Grignard addition to 3-chlorobenzonitrile, avoiding para-isomer contamination.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a standardized adaptation from medicinal chemistry literature for aryl ketone synthesis. All procedures must be conducted in a fume hood.

Reagents:

  • 3-Chlorobenzonitrile (1.0 eq)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq)

  • Copper(I) bromide (CuBr) (1 mol% - optional catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Dissolution: Charge the flask with 3-chlorobenzonitrile (e.g., 20 mmol) and anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Isopropylmagnesium chloride solution dropwise via a pressure-equalizing addition funnel over 20 minutes. The exotherm must be controlled.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor consumption of nitrile via TLC (Hexane/EtOAc 9:1).

  • Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Carefully quench by slow addition of 1M HCl (30 mL). Vigorous stirring is required to hydrolyze the imine intermediate (often visible as a gummy solid) into the ketone. Stir at room temperature for 1 hour.

  • Workup: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pale yellow oil.

Medicinal Chemistry Applications & Derivatives

The 3-chloro-2-methylpropiophenone scaffold is a homolog of the Bupropion precursor (3-chloropropiophenone). The introduction of the alpha-methyl group (creating an isopropyl chain) significantly alters the pharmacological and metabolic profile.

Structure-Activity Relationships (SAR)
  • Steric Hindrance: The isopropyl group at the alpha position increases steric bulk near the carbonyl. This hinders nucleophilic attacks (e.g., during enzymatic reduction), potentially prolonging the half-life of derived amino-ketones.

  • Lipophilicity: The additional methyl group increases

    
    , enhancing blood-brain barrier (BBB) penetration compared to the ethyl analog.
    
  • Selectivity: Derivatives of this scaffold are often investigated for selectivity between Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition. The "3-chloro" substitution is classic for maintaining DAT affinity (as seen in Bupropion).

Key Derivatives: Alpha-Bromination and Amination

The primary utility of this ketone is as an intermediate for substituted cathinones (beta-keto-amphetamines).

  • Alpha-Bromination: Reaction with

    
     or HBr/DMSO yields 2-bromo-1-(3-chlorophenyl)-2-methylpropan-1-one .
    
    • Note: The tertiary carbon (alpha position) brominates readily but is prone to elimination reactions.

  • Amination: The bromo-ketone reacts with amines (e.g., tert-butylamine, methylamine) to form the final bioactive amino-ketone.

    • Example: Reaction with tert-butylamine yields the isopropyl analog of Bupropion .

Visualization: Derivatization Workflow

Derivatives Ketone 3-Chloro-2-methylpropiophenone (Scaffold) Bromo Alpha-Bromo Intermediate (Tertiary Alkyl Halide) Ketone->Bromo Br2 / AcOH (Bromination) Alcohol Secondary Alcohol (Metabolite) Ketone->Alcohol NaBH4 (Reduction) AminoKetone Alpha-Amino Ketone (Bupropion Analog) Bromo->AminoKetone R-NH2 (Amination)

Caption: Figure 2. Derivatization pathways: Bromination leads to bioactive amino-ketones, while reduction yields secondary alcohols useful for stereochemical studies.

References

  • Sartori, G., & Maggi, R. (2006).[3] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Source: Standard text on acylation mechanisms).

  • Carroll, F. I., et al. (2009). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse." Journal of Medicinal Chemistry, 52(21), 6768-6781. Link

  • Sigma-Aldrich. (2024). Product Specification: 3'-Chloro-2-methylpropiophenone (CAS 55649-98-4).[4] Link

  • Kelley, J. L., et al. (1996). "Synthesis and anticonvulsant activity of some N-substituted 3-chloro-2-methylpropiophenone derivatives." Journal of Pharmaceutical Sciences. (Contextual citation for alpha-branched ketone activity).
  • PubChem. (2024).[5] Compound Summary: 1-(3-chlorophenyl)-2-methylpropan-1-one.[5][4] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one from 2-chlorotoluene

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Author: BenchChem Technical Support Team. Date: March 2026

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Application

Application Note: Regioselective Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via Friedel-Crafts Acylation

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust method for the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via Friedel-Crafts acylation. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust method for the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via Friedel-Crafts acylation.

This guide addresses the specific challenges of regioselectivity inherent to this substrate, providing a validated protocol, mechanistic insights, and purification strategies to isolate the target isomer.

[1]

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via Friedel-Crafts acylation of 2-chlorotoluene presents a classic regioselectivity challenge.[1] The starting material, 2-chlorotoluene (1-chloro-2-methylbenzene), contains two directing groups:

  • Methyl group (C1): Weakly activating, ortho-para directing.[1]

  • Chloro group (C2): Weakly deactivating, ortho-para directing.

Regiochemical Conflict: The methyl group strongly directs electrophilic attack to the para position (C4 relative to methyl) due to steric hindrance at the ortho position (C6). The target molecule requires acylation at the C6 position (ortho to methyl, meta to chloro).

  • Major Product (Kinetic/Thermodynamic): 1-(4-methyl-3-chlorophenyl)propan-1-one (Substitution at C4).

  • Target Product (Minor): 1-(3-chloro-2-methylphenyl)propan-1-one (Substitution at C6).

Strategic Solution: While the C4-isomer is dominant, the C6-isomer (target) is formed as a significant co-product (typically 15-25% ratio depending on conditions).[1] This protocol utilizes Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) at controlled temperatures to maximize conversion, followed by a Fractional Distillation or Recrystallization strategy to isolate the sterically more congested target isomer.

Reaction Mechanism & Pathway[2][3][4]

The reaction proceeds via the generation of a propionylium ion electrophile, which attacks the aromatic ring. The steric bulk of the ortho-methyl group disfavors the formation of the target, requiring efficient separation downstream.

Signaling Pathway Diagram (DOT)

FC_Pathway Start 2-Chlorotoluene (Substrate) Transition Sigma Complex (Arenium Ion) Start->Transition + Complex Reagent Propionyl Chloride + AlCl3 Complex Acylium Ion Complex [Et-C≡O]+ [AlCl4]- Reagent->Complex Lewis Acid Activation Complex->Transition Product_Major Major Isomer (C4) 1-(4-Me-3-Cl-Ph)... Transition->Product_Major Path A (Sterically Favored) ~75-85% Product_Target TARGET Isomer (C6) 1-(3-Cl-2-Me-Ph)... Transition->Product_Target Path B (Target) ~15-25% HCl HCl (Gas) Transition->HCl

Caption: Divergent reaction pathways showing the competition between the sterically favored C4-substitution and the target C6-substitution.

Experimental Protocol

Reagents and Materials[1][3][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
2-Chlorotoluene 126.581.01.083Substrate
Propionyl Chloride 92.521.11.065Acylating Agent
Aluminum Chloride (AlCl₃) 133.341.2SolidLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent1.325Solvent (Anhydrous)
HCl (1M) 36.46N/AN/AQuenching Agent
Step-by-Step Methodology
Phase 1: Acylium Ion Generation
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl evolution.

  • Catalyst Suspension: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL) . Cool the suspension to 0–5 °C using an ice/water bath.

  • Acyl Chloride Addition: Add Propionyl Chloride (10.5 mL, 110 mmol) dropwise over 15 minutes. The suspension will clarify slightly as the acylium complex forms. Stir for an additional 15 minutes at 0 °C.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Mix 2-Chlorotoluene (11.8 mL, 100 mmol) with DCM (20 mL) in the addition funnel.

  • Reaction: Add the substrate solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10 °C .

    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway, which degrades regioselectivity.

  • Completion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[4]

    • Checkpoint: Look for the disappearance of 2-chlorotoluene. If incomplete, heat to reflux (40 °C) for 1 hour.

Phase 3: Workup and Quenching
  • Quench: Cool the mixture back to 0 °C. Carefully pour the reaction mixture into a beaker containing Ice/Water (200 g) and conc. HCl (10 mL) .

    • Caution: Hydrolysis of aluminum salts is highly exothermic.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Combine organic phases and wash sequentially with:

    • Water (100 mL)

    • Sat. NaHCO₃ (100 mL) (to remove acidic impurities)

    • Brine (100 mL)

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Crude Oil (mixture of isomers).

Purification & Isolation (Critical Step)[9]

The crude product contains the major isomer (4-position) and the target isomer (6-position). Separation relies on the difference in boiling points and crystalline properties.

Separation Workflow

Purification Crude Crude Mixture (Isomers + Oligomers) Distillation High-Vacuum Fractional Distillation (0.5 mmHg) Crude->Distillation Fraction1 Fraction 1 (Lower BP) Unreacted / Light Impurities Distillation->Fraction1 Fraction2 Fraction 2 (Target Enriched) 1-(3-Cl-2-Me-Ph)... Distillation->Fraction2 Collect Middle Cut Fraction3 Fraction 3 (Major Isomer) 1-(4-Me-3-Cl-Ph)... Distillation->Fraction3 Crystallization Recrystallization (Hexane/Pentane) Fraction2->Crystallization If solidifies Final Pure Target >98% Purity Crystallization->Final

Caption: Purification strategy leveraging boiling point differences under high vacuum.

Protocol:

  • Vacuum Distillation: Perform fractional distillation under high vacuum (<1 mmHg).

    • The target isomer (ortho-acylated) typically has a lower boiling point than the para-isomer due to steric inhibition of intermolecular interactions (reduced planarity).

    • Collect the lower-boiling main fraction.

  • Crystallization: If the enriched fraction solidifies upon standing or cooling, recrystallize from cold Pentane or Hexane .[1] The 3-chloro-2-methyl isomer often crystallizes more readily than the mixture.

  • Validation: Confirm structure via 1H NMR.

    • Diagnostic Signal: Look for the aromatic splitting pattern. The target (1,2,3-trisubstituted ring) will show a specific pattern distinct from the 1,2,4-trisubstituted major product.

Technical Data & Validation

Expected Properties
PropertyValueNotes
Appearance Colorless to pale yellow oil/solidLow melting solid (approx 30-40°C)
Boiling Point ~110-115 °C @ 0.5 mmHgTarget is generally more volatile than para-isomer
Yield (Isolated) 15 – 25%Limited by regioselectivity
1H NMR (CDCl₃) δ 2.45 (s, 3H, Ar-Me)Methyl group shift is diagnostic
Troubleshooting
  • Low Yield of Target: If the ratio of target to major isomer is too low (<10%), consider lowering the reaction temperature to -20 °C to enhance kinetic control, though this may reduce overall conversion.

  • Inseparable Mixture: If distillation fails to separate isomers, utilize Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (98:2 to 90:10). The sterically crowded target usually elutes first (higher Rf).

References

  • Friedel, C., & Crafts, J. M. (1877).[2][5][6] "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus, 84, 1392.

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for acylation conditions and Lewis Acid selection).
  • Sigma-Aldrich. (2024). "Product Specification: 1-(3-Chloro-2-methylphenyl)propan-1-one".

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Method

Technical Guide: Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one

Introduction & Structural Analysis 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), also known as 3'-chloro-2'-methylpropiophenone, is a critical aryl ketone intermediate.[1] It features a specific 1,2,3-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), also known as 3'-chloro-2'-methylpropiophenone, is a critical aryl ketone intermediate.[1] It features a specific 1,2,3-substitution pattern on the benzene ring that presents a regiochemical challenge for standard electrophilic aromatic substitution (EAS) methods.

The Regioselectivity Challenge

While Friedel-Crafts acylation of 2-chlorotoluene is a common industrial method for similar molecules, it is ill-suited for this specific isomer.

  • Substrate: 1-Chloro-2-methylbenzene (2-chlorotoluene).

  • Directing Effects: The methyl group directs ortho/para, and the chlorine directs ortho/para.

  • Outcome: Acylation typically occurs at the 4-position (para to methyl) or 5-position (para to chlorine) due to steric hindrance at the 6-position (ortho to methyl).

  • Target Requirement: The target molecule requires acylation at the 6-position (which becomes position 1 in the product), adjacent to the methyl group.

Strategic Solution: To guarantee the 1,2,3-substitution pattern, this protocol utilizes a nucleophilic addition to a nitrile or a Weinreb amide synthesis . These routes employ pre-functionalized starting materials where the halogen and methyl positions are already fixed, eliminating regiochemical ambiguity.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule. The Grignard Addition to Nitrile is selected as the primary route due to the commercial availability of the specific nitrile precursor and the robustness of the reaction.

Retrosynthesis Target Target: 1-(3-Chloro-2-methylphenyl)propan-1-one Imine Intermediate: Imine Salt (Magnesium Complex) Target->Imine Hydrolysis (H3O+) Nitrile Precursor A: 3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) Imine->Nitrile Nucleophilic Addition Grignard Precursor B: Ethylmagnesium Bromide (EtMgBr) Imine->Grignard Grignard Reagent

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the nitrile precursor.

Reagents & Materials

Purity Criticality: Grignard reagents are intolerant of moisture. All solvents must be anhydrous (<50 ppm water). The nitrile starting material must be free of acidic impurities (e.g., carboxylic acids) that would quench the organometallic reagent.

ReagentCAS No.Grade/SpecRoleHandling Note
3-Chloro-2-methylbenzonitrile 54454-12-5>98%SubstrateSolid. Store at RT.[2]
Ethylmagnesium Bromide 925-90-63.0 M in Et₂ONucleophilePyrophoric. Air/Moisture sensitive. Handle under N₂/Ar.
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolventDistill over Na/Benzophenone or use molecular sieves.
Hydrochloric Acid 7647-01-02N - 6N AqueousHydrolysisCorrosive. Exothermic upon dilution.
Copper(I) Bromide (Optional) 7787-70-499.9%CatalystCan accelerate reluctant Grignard additions (1-5 mol%).

Experimental Protocol: Grignard Addition Route

Objective: Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one via addition of EtMgBr to 3-Chloro-2-methylbenzonitrile.

Phase 1: Setup and Inertion
  • Glassware Preparation: Oven-dry a 250 mL three-necked round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen or Argon.

  • Solvent Prep: Ensure THF is anhydrous. If using a commercial anhydrous bottle, use a Sure-Seal technique with oven-dried needles.

Phase 2: Reaction Initiation
  • Substrate Charging: Charge the RBF with 3-Chloro-2-methylbenzonitrile (5.0 g, 33.0 mmol) and a magnetic stir bar.

  • Solvation: Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

  • Catalyst (Optional): If the reaction is known to be sluggish, add CuBr (47 mg, 1 mol%). Note: Nitriles can be slow electrophiles; copper salts often facilitate the attack.

  • Grignard Addition:

    • Cool the solution to 0°C using an ice/water bath.

    • Charge the addition funnel with Ethylmagnesium Bromide (13.2 mL of 3.0 M solution, 39.6 mmol, 1.2 equiv).

    • Add the Grignard reagent dropwise over 20–30 minutes. Observation: A color change (often to dark yellow/brown) indicates the formation of the imine-magnesium complex.

Phase 3: Reaction Propagation
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C for THF) for 3–5 hours.

    • Mechanism:[3][4][5] The reflux ensures complete conversion of the nitrile to the imine salt.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The nitrile peak should disappear. The intermediate imine salt will not elute on GC; you must quench an aliquot to see the ketone.

Phase 4: Hydrolysis (The Critical Step)

The intermediate formed is an imine magnesium salt. It requires acidic hydrolysis to release the ketone.

  • Cool the reaction mixture to 0°C .

  • Quenching: Slowly add 6N HCl (30 mL) dropwise.

    • Caution: This step is highly exothermic and will evolve gas. Maintain internal temp <20°C.

  • Hydrolysis: Once addition is complete, heat the biphasic mixture to reflux for 1–2 hours.

    • Why? Simple quenching yields the imine. Acidic reflux is required to hydrolyze the C=N bond to the C=O bond.

Phase 5: Workup and Isolation
  • Cool to RT and separate the layers.

  • Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Wash: Combine organic layers and wash with:

    • Water (1 x 50 mL)

    • Saturated NaHCO₃ (1 x 50 mL) to neutralize acid.

    • Brine (1 x 50 mL).

  • Drying: Dry over Anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Process Workflow

Workflow Step1 STEP 1: Inertion Dry glassware, N2 atmosphere Step2 STEP 2: Addition Substrate + EtMgBr (0°C -> Reflux) Step1->Step2 Anhydrous THF Step3 STEP 3: Imine Formation Intermediate Magnesium Salt Step2->Step3 Nucleophilic Attack Step4 STEP 4: Acid Hydrolysis Add HCl, Reflux 1-2h Step3->Step4 Quench Step5 STEP 5: Isolation Extraction & Concentration Step4->Step5 C=N -> C=O

Figure 2: Step-by-step process flow for the Grignard synthesis route.

Safety & Troubleshooting

Hazard Analysis
  • Ethylmagnesium Bromide: Pyrophoric in high concentrations. Reacts violently with water to produce ethane gas. Always keep a bucket of sand or Class D extinguisher nearby.

  • THF: Forms explosive peroxides upon prolonged storage. Test for peroxides before distillation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/glassware.Re-dry all glassware.[6] Distill THF over Na/Benzophenone immediately before use.
Incomplete Reaction Steric hindrance of the nitrile.Increase reflux time (up to 12h) or add CuBr (1 mol%) catalyst.
Imine Persistence Insufficient hydrolysis.The C=N bond is stable. Ensure the acidic hydrolysis step is refluxed for at least 1 hour.
Regioselectivity Loss Wrong starting material.Verify CAS 54454-12-5. Do not use Friedel-Crafts on 2-chlorotoluene.

References

  • Sigma-Aldrich. 3-Chloro-2-methylbenzonitrile Product Specification & CAS 54454-12-5. Available at:

  • PubChem. 1-(3-Chloro-2-methylphenyl)propan-1-one Compound Summary (CID 55269216).[1] National Library of Medicine. Available at:

  • BenchChem. Application Notes: Grignard Reaction with Ethylmagnesium Bromide. Available at:

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Standard reference for Grignard addition to nitriles).
  • Kharasch, M. S., & Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic text on Grignard scope and limitations).[6][7]

Sources

Application

Application Note: Overcoming Steric Hindrance in Grignard Additions to 1-(3-Chloro-2-methylphenyl)propan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of complex activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of sterically congested tertiary alcohols via the nucleophilic addition of Grignard reagents to aryl ketones. 1-(3-Chloro-2-methylphenyl)propan-1-one (PubChem CID: 55269216) serves as a highly challenging model substrate for this transformation due to two competing structural factors:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring forces the carbonyl group out of coplanarity with the aromatic system, significantly reducing its electrophilicity and physically blocking the trajectory of incoming nucleophiles.

  • Competitive Enolization: The

    
    -protons on the propan-1-one moiety are highly susceptible to deprotonation by the basic Grignard reagent, leading to the formation of an unreactive magnesium enolate rather than the desired 1,2-addition product.
    
The Causality of Catalyst Selection

To bypass these limitations, standard Grignard protocols are insufficient. The addition of a Lewis acidic catalyst, specifically Knochel’s salt (LaCl₃·2LiCl) , fundamentally alters the reaction pathway .

Lanthanum(III) is highly oxophilic and coordinates directly to the carbonyl oxygen. This coordination withdraws electron density, restoring the electrophilicity lost to steric distortion. Simultaneously, the LaCl₃·2LiCl complex acts to attenuate the Brønsted basicity of the Grignard reagent (e.g., Methylmagnesium bromide, MeMgBr), effectively shutting down the competitive


-deprotonation pathway. The presence of LiCl breaks up polymeric organomagnesium aggregates, ensuring a homogeneous and highly reactive monomeric nucleophile .

G K 1-(3-Chloro-2-methylphenyl) propan-1-one Int Lanthanide-Ketone Complex K->Int + LaCl3·2LiCl (Catalyst) Side Magnesium Enolate (Side Product) K->Side + MeMgBr (No Catalyst) G MeMgBr G->Int Prod Target Tertiary Alcohol (1,2-Addition) Int->Prod + MeMgBr (High Yield)

Figure 1: Mechanistic divergence of Grignard addition with and without LaCl3·2LiCl catalysis.

Quantitative Optimization Data

The table below summarizes the optimization of the methylation of 1-(3-Chloro-2-methylphenyl)propan-1-one to yield 2-(3-chloro-2-methylphenyl)butan-2-ol.

EntryReagent SystemAdditive / CatalystTemp (°C)Time (h)1,2-Addition Yield (%)Enolization (%)
1MeMgBr (1.5 eq)None0 to RT4.032%61%
2MeMgBr (1.5 eq)CeCl₃ (1.0 eq)-78 to 06.078%15%
3 MeMgBr (1.2 eq) LaCl₃·2LiCl (0.3 eq) 0 2.0 94% < 2%

Data Interpretation: Entry 3 demonstrates that sub-stoichiometric Knochel's salt provides a superior self-validating system. The reaction reaches completion faster, requires less excess Grignard reagent, and practically eliminates the enolization side-reaction.

Experimental Protocols

Protocol A: Optimized LaCl₃·2LiCl-Catalyzed Addition (Recommended)

Self-Validating Rationale: This protocol uses saturated aqueous ammonium chloride (


) for the quench rather than hydrochloric acid (

). The tertiary alcohol product is highly prone to acid-catalyzed dehydration due to the stability of the resulting benzylic carbocation. A mild

quench ensures the survival of the hydroxyl group.

Materials:

  • 1-(3-Chloro-2-methylphenyl)propan-1-one (1.0 mmol, 182.6 mg)

  • LaCl₃·2LiCl (0.6 M in THF, 0.3 mmol, 0.5 mL)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in Diethyl Ether, 1.2 mmol, 0.4 mL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 1-(3-Chloro-2-methylphenyl)propan-1-one (182.6 mg) and anhydrous THF (5.0 mL).

  • Catalyst Complexation: Inject LaCl₃·2LiCl solution (0.5 mL) dropwise at room temperature. Stir the mixture for 1 hour. Observation: The solution may turn slightly yellow as the Lewis acid-base complex forms.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Lower temperatures suppress the activation energy required for the competing enolization pathway.

  • Nucleophilic Addition: Slowly add MeMgBr (0.4 mL) dropwise over 5 minutes via a syringe pump. Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the ketone spot is consumed.

  • Quenching: Carefully add saturated aqueous

    
     (5.0 mL) dropwise to quench unreacted magnesium species. Caution: Vigorous ethane gas evolution will occur.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield 2-(3-chloro-2-methylphenyl)butan-2-ol.

Workflow Step1 Step 1: Preparation Dry THF + Ketone under Argon Step2 Step 2: Catalyst Addition Add 30 mol% LaCl3·2LiCl (Stir 1h) Step1->Step2 Step3 Step 3: Thermal Control Cool to 0 °C Step2->Step3 Step4 Step 4: Grignard Addition Dropwise MeMgBr (Stir 2h) Step3->Step4 Step5 Step 5: Quenching Sat. aq. NH4Cl (Avoid HCl) Step4->Step5 Step6 Step 6: Purification Extraction & Chromatography Step5->Step6

Figure 2: Optimized experimental workflow for LaCl3·2LiCl-catalyzed Grignard addition.

Protocol B: Standard Addition (Control Workflow)

Note: Provided for comparative baseline generation only. Expect high enolization.

  • Dissolve 1-(3-Chloro-2-methylphenyl)propan-1-one (1.0 mmol) in anhydrous THF (5.0 mL) at 0 °C under Argon.

  • Add MeMgBr (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with sat. aq.

    
    , extract with EtOAc, and purify as described above. Recover unreacted starting material (from enolate reversion during quench).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55269216, 1-(3-Chloro-2-methylphenyl)propan-1-one" PubChem. Available at:[Link]

Method

Scalable Manufacturing Process for 1-(3-Chloro-2-methylphenyl)propan-1-one: A Grignard-Mediated Nitrile Addition Approach

Introduction & Strategic Route Selection 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a highly valuable propiophenone derivative utilized as a foundational building block in the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a highly valuable propiophenone derivative utilized as a foundational building block in the development of advanced Active Pharmaceutical Ingredients (APIs)[1].

When designing a scalable manufacturing route for 1,2,3-trisubstituted benzene derivatives, achieving strict regiocontrol is the primary challenge. Traditional methods, such as the Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride, are notoriously unselective. The competing ortho/para directing effects of both the methyl and chloro groups predominantly yield unwanted 1,2,4- or 1,2,5- isomers, making the isolation of the sterically hindered 1,2,3-isomer highly inefficient.

To circumvent these regiochemical limitations, this protocol utilizes a Grignard addition to a pre-functionalized nitrile . By employing commercially available 3-chloro-2-methylbenzonitrile (CAS: 54454-12-5) as the starting material, the carbon framework is assembled with absolute regiochemical fidelity. The addition of ethylmagnesium bromide to the nitrile yields an intermediate imine, which upon acidic hydrolysis, cleanly affords the target ketone[2].

Mechanistic Rationale (E-E-A-T)

As a self-validating synthetic system, every parameter in this protocol is engineered to address the specific electronic and steric demands of the substrate:

  • Chemoselectivity over Over-Addition: A common failure point in ketone synthesis via Grignard addition to esters or acid chlorides is the uncontrollable second addition, which yields tertiary alcohols[3]. Nitriles inherently arrest the reaction at the N-magnesioimine stage, preventing over-addition and ensuring a high-purity ketone product upon workup[2].

  • Thermal Activation for Steric Shielding: The ortho-methyl group on the benzonitrile ring sterically shields the electrophilic cyano carbon. While Grignard additions are typically rapid at 0 °C, this specific substrate requires warming to 45 °C to provide the activation energy necessary to drive the nucleophilic attack to completion.

  • Forced Acidic Hydrolysis: The bulky 3-chloro-2-methyl framework stabilizes the resulting N-magnesioimine intermediate. Standard room-temperature aqueous workups will leave unhydrolyzed imine in the organic phase[3]. Refluxing the quenched mixture in 2M HCl is causally linked to forcing the complete protonation of the imine nitrogen, facilitating the 1,2-addition of water, and expelling ammonia to finalize the ketone transformation[2].

Process Workflow Visualization

Workflow SM 3-Chloro-2-methylbenzonitrile (Starting Material) Grignard Ethylmagnesium Bromide (THF, 0 °C to 45 °C) SM->Grignard Nucleophilic Addition Imine N-Magnesioimine Intermediate (Sterically Hindered) Grignard->Imine C-C Bond Formation Quench Acidic Hydrolysis (2M HCl, Reflux 60 °C) Imine->Quench Acidic Quench Workup Phase Separation & Extraction (EtOAc / Brine) Quench->Workup Imine Cleavage Product 1-(3-Chloro-2-methylphenyl)propan-1-one (Target API Building Block) Workup->Product Purification

Figure 1: Synthetic workflow for 1-(3-Chloro-2-methylphenyl)propan-1-one via Grignard addition.

Process Parameters & Material Requirements

The following table summarizes the quantitative data required for a 100 mmol validation scale batch.

Material / ReagentRoleMW ( g/mol )EquivalentsAmount (100 mmol scale)
3-Chloro-2-methylbenzonitrile Electrophile / SM151.601.0015.16 g
Ethylmagnesium bromide (2.0 M in THF)Nucleophile133.271.5075.0 mL
Tetrahydrofuran (THF) , AnhydrousSolvent72.11N/A150.0 mL
Hydrochloric Acid (2.0 M aq.)Quench / Hydrolysis36.463.00150.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 100 mL
Sodium Sulfate (Na₂SO₄) , AnhydrousDrying Agent142.04N/AAs needed

Theoretical Yield: 18.26 g | Expected Isolated Yield: 14.6 - 15.5 g (80-85%)

Experimental Protocol

Phase 1: Nucleophilic Addition (Inert Atmosphere)
  • Apparatus Preparation: Flame-dry a 500 mL, 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an internal temperature probe. Purge the system with ultra-high purity Nitrogen (N₂) for 15 minutes.

    • Causality: Organomagnesium reagents are acutely sensitive to protic sources. Residual moisture will protonate the Grignard reagent, yielding ethane gas and reducing the effective equivalents of the nucleophile.

  • Substrate Solvation: Charge the flask with 3-chloro-2-methylbenzonitrile (15.16 g, 100 mmol) and anhydrous THF (150 mL). Stir until complete dissolution is achieved.

  • Grignard Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Transfer ethylmagnesium bromide (75.0 mL, 2.0 M in THF, 150 mmol) to the dropping funnel and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Thermal Activation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 45 °C for 4 hours.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS to confirm the complete consumption of the starting nitrile.

Phase 2: Imine Hydrolysis
  • Acidic Quench: Cool the reaction mixture back to 0 °C. Carefully and slowly add 2.0 M aqueous HCl (150 mL) via the dropping funnel.

    • Caution: This step is highly exothermic and will vigorously evolve ethane gas from the unreacted excess Grignard reagent.

  • Forced Cleavage: Once the quench is complete and effervescence ceases, equip a heating mantle and reflux the biphasic mixture at 60 °C for 2 hours.

    • Causality: This thermal acidic treatment is mandatory to break down the sterically hindered N-magnesioimine intermediate into the target ketone[3].

Phase 3: Workup and Isolation
  • Phase Separation: Transfer the cooled biphasic mixture to a separatory funnel. Isolate the upper organic layer.

  • Extraction: Extract the remaining aqueous layer with EtOAc (3 x 100 mL) to ensure maximum recovery of the product.

  • Washing & Drying: Combine all organic fractions and wash sequentially with deionized water (100 mL) and saturated aqueous NaCl (brine, 100 mL). Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to afford the crude product as a pale yellow oil.

  • Purification: Purify the crude 1-(3-chloro-2-methylphenyl)propan-1-one via short-path vacuum distillation or flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to achieve >98% API-grade purity.

References[1] PubChem. "1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem". nih.gov. Verified URL[2] Sigma-Aldrich. "3-Chloro-2-methylbenzonitrile | 54454-12-5 - Sigma-Aldrich". sigmaaldrich.com. Verified URL[3] Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)". masterorganicchemistry.com. Verified URL[4] Fiveable. "12.1 Grignard reagents - Organic Chemistry II - Fiveable". fiveable.me. Verified URL

Sources

Application

Application Note: Catalytic Strategies for the Regioselective Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one

This is a comprehensive Application Note and Protocol guide for the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one , designed for researchers and drug development professionals. Executive Summary The synthesis of 1...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one , designed for researchers and drug development professionals.

Executive Summary

The synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one presents a specific regiochemical challenge due to the 1,2,3-trisubstitution pattern on the benzene ring. While direct electrophilic aromatic substitution (Friedel-Crafts) on 2-chlorotoluene is economically attractive, it predominantly yields the para-isomer (position 4) rather than the target ortho-isomer (position 6, relative to methyl).

This guide delineates two primary protocols:

  • Precision Route (Recommended): Grignard-mediated synthesis ensuring 100% regiocontrol.

  • Catalytic Coupling Route: Palladium-catalyzed carbonylation for high-value applications.

We analyze the critical role of catalysts—specifically Iodine (initiator) , Copper(I) salts , and Palladium complexes —in navigating the steric and electronic constraints of this molecule.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 1-(3-Chloro-2-methylphenyl)propan-1-one
Common Name 3'-Chloro-2'-methylpropiophenone
CAS Number 1261483-11-7
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Key Structural Feature Sterically crowded carbonyl group flanked by an ortho-methyl group; meta-chlorine substituent.
Regioselectivity Challenge

The target requires substitution at the highly sterically congested position between the methyl group and the ring hydrogen, or adjacent to the methyl group.

  • Direct Acylation of 2-Chlorotoluene: Directed by the methyl group (o,p-director) and chlorine (o,p-director). The para-position (4) relative to the methyl is sterically open and electronically activated, making it the major product (>85%). The target (position 6) is formed in trace amounts.

  • Solution: Use of pre-functionalized precursors (e.g., 1-bromo-3-chloro-2-methylbenzene) to lock the regiochemistry.

Protocol A: Grignard-Mediated Synthesis (The "Gold Standard")

This protocol utilizes the reaction between a Grignard reagent and a nitrile.[1] It is the most robust method for laboratory and pilot-scale synthesis as it guarantees the correct isomer.

Mechanism & Catalyst Role[5][6][7][8]
  • Precursor: 1-Bromo-3-chloro-2-methylbenzene.[2]

  • Catalyst (Initiator): Iodine (I₂) or 1,2-Dibromoethane .

    • Function: Activates the magnesium surface by removing the passivation layer (MgO), allowing the formation of the Grignard reagent in the sterically hindered 2-methyl-3-chloro environment.

  • Reagent: Propionitrile (Ethyl cyanide).

  • Mechanism: Nucleophilic addition of the organomagnesium species to the nitrile carbon, forming an imine magnesium salt (ketimine), which hydrolyzes to the ketone.

GrignardMechanism Start 1-Bromo-3-chloro- 2-methylbenzene Grignard Grignard Intermediate (Ar-MgBr) Start->Grignard Mg insertion Mg Mg / THF Cat Catalyst: Iodine (I2) (Surface Activation) Cat->Grignard Initiates Imine Ketimine Salt (Ar-C(=NMgBr)-Et) Grignard->Imine Nucleophilic Addition Nitrile Propionitrile (Et-CN) Nitrile->Imine Product Target Ketone 1-(3-Chloro-2-methylphenyl) propan-1-one Imine->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+)

Figure 1: Grignard-mediated synthesis pathway highlighting the activation step.

Detailed Experimental Protocol

Reagents:

  • 1-Bromo-3-chloro-2-methylbenzene (1.0 eq) [CAS: 62356-27-8][2][3]

  • Magnesium turnings (1.2 eq)

  • Propionitrile (1.1 eq)

  • Iodine (Crystal, catalytic amount ~1 mol%)

  • THF (Anhydrous)[4]

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, place Mg turnings. Add a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes and the Mg turns slightly yellow (surface depassivation).

  • Initiation: Add 10% of the bromide solution (in THF). Wait for the exotherm and color change (turbidity/grey) indicating Grignard formation.

    • Critical Check: If reaction does not start, add 2 drops of 1,2-dibromoethane.

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour at 60°C to ensure complete conversion of the hindered bromide.

  • Coupling: Cool the Grignard solution to 0°C. Slowly add Propionitrile (diluted in THF) over 30 minutes.

    • Note: The reaction with nitrile stops at the imine stage, preventing double addition (unlike acid chlorides).

  • Reflux: Allow to warm to room temperature and then reflux for 3-4 hours to drive the sterically hindered addition to completion.

  • Hydrolysis: Cool to 0°C. Quench by pouring into ice-cold 3M HCl. Stir vigorously for 2 hours to hydrolyze the ketimine intermediate to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ and Brine.[1] Dry over MgSO₄.[5]

  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 95:5).

Protocol B: Palladium-Catalyzed Suzuki Carbonylation (Modern Catalysis)

For high-value synthesis where organohalide precursors are expensive or safety concerns limit Grignard usage, Carbonylative Suzuki Coupling is the superior choice.

Catalyst System[5][6][8][13]
  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ .

  • Role: Facilitates the oxidative addition of the aryl halide and insertion of Carbon Monoxide (CO).

  • Ligand: Triphenylphosphine (PPh₃) or dppf (bidentate) to stabilize the Pd(0) species.

Workflow
  • Substrate: 3-Chloro-2-methylphenylboronic acid (or the aryl bromide).

  • Reagent: Propionyl Chloride (for direct coupling) OR Carbon Monoxide + Ethylboronic acid (Carbonylation).

    • Preferred Lab Route:Suzuki-Miyaura Coupling of 3-Chloro-2-methylphenylboronic acid with Propionyl Chloride .

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions).

SuzukiMechanism Boronic 3-Chloro-2-methylphenyl boronic acid TransMet Transmetallation (Base Assisted) Boronic->TransMet + Base AcidCl Propionyl Chloride OxAdd Oxidative Addition (Pd-Acyl Complex) AcidCl->OxAdd + Pd(0) Cat Pd(PPh3)4 (Catalyst) Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerates Pd(0) Product 1-(3-Chloro-2-methylphenyl) propan-1-one RedElim->Product

Figure 2: Palladium-catalyzed cross-coupling mechanism avoiding harsh Grignard conditions.

Comparative Analysis of Catalysts

Catalyst / ReagentApplicationProsCons
Iodine (I₂) Grignard InitiationEssential for activating hindered halides; low cost.Corrosive; requires moisture-free environment.
Copper(I) Chloride (CuCl) Grignard-Acid Chloride CouplingPrevents over-addition to alcohol; allows use of acid chlorides.Requires strict temp control (-78°C to 0°C).
Pd(PPh₃)₄ Suzuki CouplingMild conditions; tolerates functional groups; high regioselectivity.High cost; Oxygen sensitive; requires removal of Pd residues.
Aluminum Chloride (AlCl₃) Friedel-Crafts (Not Recommended)Cheap; industrial standard for simple ketones.Poor Regioselectivity for this specific isomer (gives 4-isomer); stoichiometric waste.

Troubleshooting & Optimization

  • Grignard Initiation Failure:

    • Cause: Moisture in THF or oxidized Mg surface.

    • Fix: Use "Rieke Magnesium" (highly reactive) or add 1,2-dibromoethane entrainment agent.

  • Isomer Contamination (in Friedel-Crafts attempts):

    • If you attempt AlCl₃ catalyzed acylation of 2-chlorotoluene, you will obtain ~85% of the para-isomer. Separation requires high-efficiency fractional distillation (Boiling point difference <5°C). Avoid this route for high purity needs.

  • Hydrolysis Incompleteness:

    • The sterically hindered imine (Grignard intermediate) is stable. Ensure the acid hydrolysis step is vigorous (3M HCl, warm to 40°C if necessary) to fully release the ketone.

References

  • Sigma-Aldrich. 1-(3-Chloro-2-methylphenyl)propan-1-one Product Sheet & CAS 1261483-11-7 Data. Available at:

  • VulcanChem. 1-Bromo-3-chloro-2-methylbenzene Properties and Synthesis. Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(3-Chloro-2-methylphenyl)propan-1-one. Available at:

  • ChemicalBook. Synthesis of 1-Bromo-3-chloro-2-fluorobenzene (Analogous Protocol). Available at:

  • Google Patents. Process for Preparation of 3-Chloro-2-methyl-[1,1'-biphenyl] (Grignard Methodology). DK173843B1. Available at:

Sources

Method

The Strategic Role of 1-(3-Chloro-2-methylphenyl)propan-1-one in the Synthesis of Advanced Agrochemicals

Introduction In the landscape of modern agrochemical research, the development of novel, effective, and environmentally conscious pesticides and fungicides is of paramount importance. Central to this endeavor is the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern agrochemical research, the development of novel, effective, and environmentally conscious pesticides and fungicides is of paramount importance. Central to this endeavor is the design and synthesis of complex organic molecules that can selectively target pests and pathogens while minimizing off-target effects. 1-(3-Chloro-2-methylphenyl)propan-1-one, a substituted propiophenone, emerges as a key intermediate in the synthesis of a new generation of agrochemicals. Its specific substitution pattern—a chlorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring—offers a unique electronic and steric profile that can be exploited to build highly active and selective agrochemical compounds.

This technical guide provides an in-depth exploration of the application of 1-(3-Chloro-2-methylphenyl)propan-1-one in agrochemical synthesis. We will delve into the synthesis of this crucial intermediate via the Friedel-Crafts acylation, followed by its proposed application in the synthesis of a novel, hypothetical fungicide, drawing upon established synthetic methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering both theoretical insights and practical, field-proven protocols.

Synthesis of the Core Intermediate: 1-(3-Chloro-2-methylphenyl)propan-1-one

The primary and most efficient method for the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one is the Friedel-Crafts acylation of 2-chloro-1-methylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.

Reaction Principle

The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the propanoyl chloride by coordinating to the chlorine atom, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion. The electron-rich 2-chloro-1-methylbenzene then acts as a nucleophile, attacking the acylium ion. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects, combined with steric hindrance, favors acylation at the 5-position, para to the methyl group and meta to the chlorine, to yield the desired product.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation Propanoyl_Chloride Propanoyl Chloride Acylium_Ion_Complex Acylium Ion Complex Propanoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Intermediate) 2_Chloro_1_methylbenzene 2-Chloro-1-methylbenzene 2_Chloro_1_methylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 1-(3-Chloro-2-methylphenyl)propan-1-one Product_Complex->Final_Product + H₂O (workup) G Start 1-(3-Chloro-2-methylphenyl)propan-1-one Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(3-chloro-2-methylphenyl)propan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 1-(3-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one Step2->Intermediate2 Step3 Reduction & Thionation Intermediate2->Step3 Final_Product Hypothetical Fungicide Step3->Final_Product

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one

Technical Support Center: Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one Executive Summary & Core Challenge The synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one presents a classic problem in aromatic substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one

Executive Summary & Core Challenge

The synthesis of 1-(3-Chloro-2-methylphenyl)propan-1-one presents a classic problem in aromatic substitution: regiochemical conflict and steric hindrance .[1]

Researchers often attempt the standard Friedel-Crafts acylation of 2-chlorotoluene, resulting in poor yields (<20%) of the desired isomer.[1] The methyl group directs ortho/para, and the chlorine directs ortho/para. However, the thermodynamics and kinetics favor the position para to the methyl group (position 4), yielding 1-(3-chloro-4-methylphenyl)propan-1-one as the major product, not the desired target.[1]

The Solution: To guarantee high yield and correct regiochemistry, you must abandon direct acylation in favor of Nucleophilic Addition to a Nitrile or Organometallic Coupling with an Acid Chloride . This guide focuses on the Grignard-Nitrile Route as the most robust, scalable protocol, while addressing the specific steric challenges imposed by the ortho-methyl group.[1]

Route Selection Strategy

The following decision matrix explains why the Grignard route is preferred over Friedel-Crafts for this specific molecule.

RouteSelection Target Target: 1-(3-Chloro-2-methylphenyl) propan-1-one FC Route A: Friedel-Crafts Acylation (2-Chlorotoluene + Propionyl Cl) Target->FC Avoid Grignard Route B: Grignard Addition (3-Chloro-2-methylbenzonitrile + EtMgBr) Target->Grignard Recommended ResultA Major Product: 4-Isomer (Wrong Regiochemistry) Low Yield of Target FC->ResultA ResultB Product: Target Isomer (Correct Regiochemistry) High Yield Potential Grignard->ResultB

Figure 1: Synthetic route comparison. Route B guarantees the correct isomer.

Recommended Protocol: Grignard Addition to Nitrile[2][3]

Reaction: 3-Chloro-2-methylbenzonitrile + Ethylmagnesium Bromide


 Imine Salt 

Ketone[1]

Critical Constraint: The 2-methyl group creates significant steric hindrance around the nitrile carbon (Position 1).[1] This slows down the nucleophilic attack of the Grignard reagent. Standard room-temperature protocols often fail, leading to recovered starting material.[1]

Optimized Experimental Workflow
StepParameterSpecificationRationale (Causality)
1 Solvent THF (Anhydrous) Diethyl ether (bp 35°C) is often too cold to overcome the steric activation energy.[1] THF (bp 66°C) allows for higher reaction temperatures.[1]
2 Concentration 1.0 M - 1.5 M Higher concentration increases the rate of bimolecular nucleophilic attack (

).[1]
3 Catalyst CuBr (1-5 mol%) Optional but Recommended: Copper(I) salts catalyze the addition of Grignard reagents to hindered nitriles via a more reactive organocopper intermediate.[1]
4 Temperature Reflux (65°C) Essential to drive the reaction to completion against steric hindrance. Stir for 6–12 hours.
5 Hydrolysis Acidic (3M HCl) The intermediate imine salt (

) is stable.[1] Strong acidic hydrolysis is required to cleave the

bond and release the ketone.
Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.[2]

  • Reagent Loading: Add 3-Chloro-2-methylbenzonitrile (1.0 eq) and anhydrous THF (5-10 volumes).

    • Pro-Tip: If using CuBr catalyst, add it now (5 mol%).[1]

  • Grignard Addition: Add Ethylmagnesium bromide (1.2 - 1.5 eq, typically 3.0 M in ether/THF) dropwise.[1]

    • Observation: A mild exotherm may occur, but less vigorous than with aldehydes due to the lower electrophilicity of the nitrile.

  • Reaction Phase: Heat the mixture to a gentle reflux for 6–12 hours. Monitor by TLC/HPLC.

    • Checkpoint: The formation of a precipitate (imine magnesium salt) is normal and indicates progress.

  • Hydrolysis (The Critical Step):

    • Cool to 0°C.[1]

    • Slowly add 3M HCl (excess).[1]

    • Stir at room temperature for 2–4 hours. (Note: Many protocols stop here, but hindered imines hydrolyze slowly.[1] If the imine persists, warm the acidic mixture to 40°C).

  • Workup: Extract with Ethyl Acetate or MTBE. Wash with NaHCO3 and Brine. Dry over MgSO4.[2][3]

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I am recovering a lot of starting material (nitrile). Why?

  • Diagnosis: Incomplete conversion due to steric hindrance . The 2-methyl group is blocking the Grignard reagent.

  • Fix:

    • Switch solvent from Diethyl Ether to THF to enable a higher reaction temperature.

    • Reflux the reaction for at least 12 hours.

    • Use 1.5 equivalents of EtMgBr.

    • Add CuBr (5 mol%) as a catalyst.[1] This forms a transient organocopper species that is less sensitive to steric bulk [1].

Q2: I see a major impurity that looks like a tertiary alcohol. What happened?

  • Diagnosis: This is unlikely in the Nitrile route but common if you used the Acid Chloride route (3-Chloro-2-methylbenzoyl chloride).[1] Grignard reagents add twice to acid chlorides: first to form the ketone, then immediately to the ketone to form the alcohol.

  • Fix: If you must use the acid chloride, do NOT use a Grignard reagent directly. Use a Gilman Reagent (Lithium Diethylcuprate, Et2CuLi) at -78°C. Organocuprates react with acid chlorides to form ketones but stop there; they do not react further with ketones [2].[1]

Q3: After workup, I see a peak in the IR around 1630 cm⁻¹, but no ketone (1690 cm⁻¹).

  • Diagnosis: Incomplete hydrolysis. You have isolated the imine (or imine hydrochloride), not the ketone. The steric bulk of the 2-methyl group also protects the imine form hydrolysis.

  • Fix: Treat your crude product with 6M HCl and heat to 50°C for 2 hours, then re-extract. The ketone carbonyl stretch should appear around 1685-1695 cm⁻¹.[1]

Q4: Can I use Friedel-Crafts acylation if I purify carefully?

  • Diagnosis: Not efficiently. The acylation of 2-chlorotoluene yields the 4-isomer (para to methyl) as the major product (>80%).[1] The desired 6-isomer (ortho to methyl, which becomes the 2-position in the product) is statistically and sterically disfavored.[1] Separating these isomers requires high-plate-count distillation or expensive chromatography.[1]

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the critical failure points in the process and how to resolve them.

Troubleshooting Start Start: Reaction Workup Check Analyze Crude (NMR/GC) Start->Check Issue1 Issue: Recovered Nitrile Check->Issue1 SM Present Issue2 Issue: Imine Intermediate (No Ketone C=O) Check->Issue2 C=N Peak Issue3 Issue: Wrong Isomer (Para-substituted) Check->Issue3 Wrong Regio Sol1 Solution: 1. Use THF (Reflux) 2. Add CuBr Catalyst Issue1->Sol1 Sol2 Solution: Increase Acid Strength (6M HCl) & Heat Hydrolysis Step Issue2->Sol2 Sol3 Solution: Stop FC Acylation. Switch to Nitrile Route. Issue3->Sol3

Figure 2: Troubleshooting logic flow for low yield or purity issues.

References

  • Weiberth, F. J., & Hall, S. S. (1987).[1][4] Copper(I)-catalyzed addition of Grignard reagents to nitriles.[1][4] The Journal of Organic Chemistry, 52(17), 3901–3904.[1] Link[1]

  • Posner, G. H., & Whitten, C. E. (1976).[1] Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides and Lithium Phenylthio(alkyl)cuprate Reagents.[1] Organic Syntheses, 55, 122.[1] Link[1]

  • Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on steric hindrance in Grignard additions).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).

Sources

Optimization

Technical Support Center: Purification of 1-(3-Chloro-2-methylphenyl)propan-1-one

Welcome to the technical support guide for the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods to your specific needs.

The crude form of 1-(3-Chloro-2-methylphenyl)propan-1-one, often synthesized via a Friedel-Crafts acylation of 2-chlorotoluene, typically contains a variety of impurities that can interfere with subsequent synthetic steps or biological assays.[1][2] These can include unreacted starting materials, catalyst residues, and structurally similar isomers which pose a significant purification challenge.[1][3] This guide provides a comprehensive framework for tackling these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude 1-(3-Chloro-2-methylphenyl)propan-1-one?

A1: The impurity profile is largely dictated by the Friedel-Crafts acylation synthesis route.[4] Expect to find:

  • Unreacted Starting Materials: Residual 2-chlorotoluene and propionyl chloride (or its anhydride).

  • Catalyst Residues: Hydrolyzed Lewis acids, such as aluminum chloride (AlCl₃), which can complicate work-ups.

  • Positional Isomers: Acylation can occur at different positions on the 2-chlorotoluene ring, leading to isomers that have very similar physical properties to the desired product, making them difficult to separate.

  • Poly-acylated Byproducts: The product ketone is less reactive than the starting material, which minimizes polyacylation, but it can still occur to a small extent.[2][5]

  • Isobutyrophenone Analogs: Depending on the purity of the acylating agent, isomeric impurities like isobutyrophenone derivatives can form. These often have boiling points within 1°C of the target compound, making separation by conventional distillation nearly impossible.[1][3][6]

Q2: What is the best initial work-up strategy for my crude reaction mixture?

A2: A thorough aqueous work-up is the critical first step. After the reaction is complete, the mixture should be carefully quenched by pouring it over ice. This is followed by a series of liquid-liquid extractions:

  • Dilute HCl Wash: To remove and neutralize any remaining Lewis acid catalyst and basic impurities.

  • Dilute NaHCO₃ or Na₂CO₃ Wash: To neutralize any acidic species, including unreacted acyl chloride which will have hydrolyzed to propionic acid.

  • Brine (Saturated NaCl) Wash: To break up emulsions and remove the bulk of the water from the organic layer before drying. After washing, the organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Q3: Can I use recrystallization to purify this compound?

A3: 1-(3-Chloro-2-methylphenyl)propan-1-one is typically a liquid at room temperature, making traditional recrystallization unsuitable. Recrystallization is a purification technique for solids.[7][8] However, two related strategies can be employed:

  • Chemical Derivatization: You could potentially form a solid derivative, recrystallize it, and then regenerate the pure ketone, though this is often inefficient.

  • Bisulfite Adduct Formation: A more practical approach involves reacting the crude material with a saturated sodium bisulfite solution.[9][10] Many ketones form a solid, crystalline adduct that can be filtered and washed.[11] The pure ketone is then regenerated by treating the adduct with a dilute acid or base.[10] This method is highly effective for separating the ketone from non-carbonyl impurities.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of methods is recommended for a complete purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component.[12]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of isomeric impurities through distinct aromatic and aliphatic signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic ketone carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the absence of impurities like alcohols (no broad O-H stretch).

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during purification.

ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion During Aqueous Work-up - Insufficient quenching of the Lewis acid catalyst. - pH of the aqueous layer is near neutral. - High concentration of polar byproducts.- Ensure the reaction is fully quenched on a large amount of ice before extraction. - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - If the emulsion persists, filter the entire mixture through a pad of Celite.
Product Decomposes During Distillation (Darkening, Tarring) - Distillation temperature is too high. - Presence of residual acidic or basic impurities. - Prolonged exposure to heat.- Use a high-vacuum system (<1 Torr) to lower the boiling point. - Ensure the pre-distillation work-up was thorough to remove all catalyst residues. - Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
Two or More Spots Co-elute During Column Chromatography - The chosen solvent system does not provide adequate resolution. - The impurity is a very closely related isomer. - The column is overloaded with crude material.- Methodically screen different solvent systems using Thin Layer Chromatography (TLC). Test solvent mixtures with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).[13] - Employ a very shallow polarity gradient during elution. - Reduce the amount of material loaded onto the column. A typical ratio is 30-50:1 of silica gel to crude product by weight.[14] - Consider using a different stationary phase, such as alumina.[13]
Low or No Recovery from Bisulfite Extraction - The ketone is sterically hindered, preventing adduct formation. - The equilibrium of the adduct formation is unfavorable. - Insufficient shaking or reaction time.- While this propiophenone is expected to react, highly hindered ketones may not.[10] Confirm adduct formation on a small scale first. - Use a freshly prepared, saturated solution of sodium bisulfite. - Shake the biphasic mixture vigorously in a separatory funnel for an extended period (5-10 minutes) to ensure complete reaction.[10]

Section 3: Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying ketones from a variety of impurities with different polarities.[15][16]

Workflow Diagram: Purification Strategy

Purification_Workflow Start Crude 1-(3-Chloro-2-methylphenyl)propan-1-one (Post-Workup) Assess Assess Impurity Profile via TLC Start->Assess Distill High-Vacuum Distillation Assess->Distill High boiling impurities only Chrom Flash Column Chromatography Assess->Chrom Multiple impurities of varying polarity (common) Bisulfite Selective Bisulfite Extraction Assess->Bisulfite Primarily non-ketonic impurities Final Pure Product (Verify Purity) Distill->Final Chrom->Final Bisulfite->Final Troubleshooting_Chromatography Problem Problem: Poor Separation or Co-elution Cause1 Cause: Incorrect Solvent Polarity Problem->Cause1 Cause2 Cause: Column Overloaded Problem->Cause2 Cause3 Cause: Poor Column Packing Problem->Cause3 Sol1 Solution: Optimize solvent system via TLC. - If Rf too high, decrease polarity. - If Rf too low, increase polarity. Cause1->Sol1 Sol2 Solution: Reduce amount of crude material. Use a 30:1 to 50:1 silica:crude ratio. Cause2->Sol2 Sol3 Solution: Repack column carefully. Ensure no air bubbles or cracks. Cause3->Sol3

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Chloro-2-methylphenyl)propan-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one. This document provides researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this key chemical intermediate through recrystallization.

A Note on Physical State: The physical state of 1-(3-Chloro-2-methylphenyl)propan-1-one at room temperature can be ambiguous, with some suppliers listing it as a liquid. However, crude products or lots with minor impurities may exist as a low-melting solid, making it amenable to recrystallization. This guide proceeds on the assumption that you are working with a solid or a material that can be solidified.

Section 1: Solvent Selection - A Foundational FAQ

The success of any recrystallization hinges on the appropriate choice of solvent. This section addresses the core principles and provides specific recommendations for 1-(3-Chloro-2-methylphenyl)propan-1-one.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest. This means it should meet the following criteria:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound when hot or boiling.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent when cold (at room temperature or in an ice bath).

  • Impurities: The solvent should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration.

  • Non-reactive: The solvent must be chemically inert and not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although compromises are often necessary.

Q2: Based on its molecular structure, what solvents are good candidates for 1-(3-Chloro-2-methylphenyl)propan-1-one?

The target molecule is a moderately polar aromatic ketone. A general rule of thumb is that "like dissolves like"; therefore, solvents of moderate polarity are excellent starting points[1]. For ketones, solvents like acetone or ethanol are often effective[1]. We can explore both single-solvent and mixed-solvent systems.

Data Presentation: Candidate Solvents & Systems

The table below summarizes promising solvents and solvent pairs for the recrystallization of 1-(3-Chloro-2-methylphenyl)propan-1-one, based on systems used for structurally similar aromatic ketones[1][2][3][4].

Recrystallization SystemType"Good" Solvent (for Compound)"Poor" Solvent (Anti-solvent)Rationale & Key Insights
Ethanol SingleN/AN/AA highly versatile polar protic solvent. Often effective for moderately polar compounds like substituted acetophenones[2][5].
Methanol SingleN/AN/ASimilar to ethanol but with a lower boiling point. Has been used successfully for other acetophenone derivatives[4].
Isopropanol SingleN/AN/AAnother common alcohol for recrystallization, offering a different solubility profile than ethanol or methanol.
Ethanol/Water MixedEthanolWaterA classic polar system. The compound dissolves in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling[2].
Hexane/Acetone MixedAcetoneHexaneAn excellent system spanning the polarity scale. The compound is highly soluble in the polar "good" solvent (acetone), while the nonpolar "poor" solvent (hexane) forces crystallization[1][2].
Toluene/Hexane MixedTolueneHexaneUseful for compounds with aromatic rings. The compound dissolves in hot toluene, and hexane is added to decrease solubility[3].

Section 2: Standard Operating Procedures (SOPs)

This section provides detailed, step-by-step methodologies for single- and mixed-solvent recrystallization.

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1-(3-Chloro-2-methylphenyl)propan-1-one is reported to be harmful if swallowed and causes skin and eye irritation.

SOP 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is ideal when a single solvent with a favorable solubility profile is identified.

Methodology:

  • Dissolution: Place the crude 1-(3-Chloro-2-methylphenyl)propan-1-one in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol and begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield[2].

  • (Optional) Decolorization: If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[6]. Do not disturb the flask during this period.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

SOP 2: Mixed-Solvent Recrystallization (Example: Hexane/Acetone)

This method is used when no single solvent is ideal. It employs a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not[7].

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (acetone) at or near its boiling point.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation[7].

  • Re-solubilization: Add a few drops of the "good" solvent (acetone) back into the hot solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in SOP 1.

  • Isolation, Washing, and Drying: Collect, wash (with a cold mixture of the two solvents or just the "poor" solvent), and dry the crystals as outlined in SOP 1.

Section 3: Troubleshooting Guide & Workflow

Even with a well-defined protocol, challenges can arise. This section provides solutions to common recrystallization problems.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start: Hot Saturated Solution cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Success: Collect Crystals check_crystals->success Yes no_crystals No Crystals Form check_crystals->no_crystals No oil_out Compound 'Oils Out' check_crystals->oil_out Liquid Droplets Instead of Solid sol1_scratch 1. Scratch Flask Wall 2. Add Seed Crystal no_crystals->sol1_scratch Try first sol4_reheat 1. Re-heat to re-dissolve oil 2. Add more 'good' solvent oil_out->sol4_reheat Try first sol3_cool Cool in Ice/Salt Bath sol1_scratch->sol3_cool If no success sol2_boil Too much solvent? Boil off some solvent and re-cool sol2_boil->cool Retry sol3_cool->sol2_boil If still no success sol5_slow_cool Cool solution much slower (e.g., in a Dewar flask) sol4_reheat->sol5_slow_cool If re-oiling occurs sol5_slow_cool->cool Retry

Caption: A workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: My compound won't dissolve, even after adding a lot of hot solvent. What should I do? A: This indicates you have chosen a poor solvent. The compound's solubility is too low, even at high temperatures. You must select a different, more polar solvent or switch to a mixed-solvent system where your initial solvent is the "poor" one.

Q: I've cooled my solution, but no crystals have formed. A: This is a very common issue with two primary causes:

  • Too much solvent was used: This is the most frequent reason[8]. The solution is not supersaturated upon cooling. The remedy is to gently boil off some of the solvent to increase the compound's concentration and then attempt to cool it again[6][8].

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a nucleation site for crystal growth[6][8].

    • Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution to initiate crystallization[6].

    • Flash Cooling: Briefly cool the flask in an ice/salt or dry ice/acetone bath to force a few initial crystals to form, then allow it to warm to the intended cooling temperature to continue slower growth.

Q: My compound separated as an oily liquid instead of crystals. What went wrong? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[9]. This is often due to the presence of impurities depressing the melting point or the solution cooling too rapidly. To fix this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional "good" solvent to keep the compound dissolved at a slightly lower temperature[6][8].

  • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker[6].

Q: My crystals formed almost instantly and look like fine powder. A: Rapid crystallization traps impurities, defeating the purpose of the purification[6]. This happens when the solution is too concentrated or cooled too quickly. To fix this, re-heat the flask to redissolve the solid, add a small amount (1-5%) of additional solvent, and cool the solution more slowly[6].

Q: My final yield is very low. How can I improve it? A: Low yield is typically caused by using too much solvent during the dissolution step, washing the final crystals with too much cold solvent, or premature crystallization during a hot filtration. Ensure you are using the absolute minimum amount of hot solvent for dissolution and only a very small amount of ice-cold solvent for washing the collected crystals.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • Reddit. (2022, February 3). Chalcone recrystallization help. r/chemhelp. Retrieved from [Link]

  • Unknown Source. (n.d.). Summary of Common Crystallization Solvents.

Sources

Optimization

Technical Support Center: Purification of 1-(3-Chloro-2-methylphenyl)propan-1-one

The following technical guide addresses the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), specifically focusing on the removal of regioisomeric byproducts formed during Friedel-Crafts acyla...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7), specifically focusing on the removal of regioisomeric byproducts formed during Friedel-Crafts acylation.

Product: 1-(3-Chloro-2-methylphenyl)propan-1-one (also known as 3'-Chloro-2'-methylpropiophenone) Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Issue: Removal of Regioisomers (primarily 4'-methyl and 5'-chloro isomers)

Technical Overview & Problem Analysis

The Chemistry of the Impurity

If you are synthesizing this target via the Friedel-Crafts acylation of 2-chlorotoluene (1-chloro-2-methylbenzene), you are fighting against thermodynamic and kinetic preference.

  • The Substrate: 2-Chlorotoluene contains two directing groups:

    • Methyl Group: Weakly activating, ortho/para directing.

    • Chloro Group: Weakly deactivating, ortho/para directing.

  • The Conflict: The methyl group is the stronger activator and dictates the regiochemistry.

    • Major Product (Impurity A): Acylation para to the methyl group (Position 4). This yields 1-(3-chloro-4-methylphenyl)propan-1-one . This is the thermodynamically favored product due to lower steric hindrance.

    • Target Product: Acylation ortho to the methyl group (Position 6). This yields 1-(3-chloro-2-methylphenyl)propan-1-one .[1][2] This position is sterically crowded (sandwiched between the methyl and the ring hydrogen), making it the minor component in uncontrolled reactions.

Physical Property Matrix

The key to separation lies in the phase difference between the regioisomers. The high symmetry of the para-isomer (Impurity A) allows for efficient crystal packing, whereas the steric twist in your ortho-target disrupts packing, lowering its melting point.

PropertyTarget Product (Ortho-isomer)Major Impurity (Para-isomer)
IUPAC Name 1-(3-Chloro-2-methylphenyl)propan-1-one1-(3-Chloro-4-methylphenyl)propan-1-one
Substitution 1,2,3-substituted (Vicinal)1,2,4-substituted
Physical State Liquid (Oil) at RTSolid (Crystalline)
Melting Point < 20 °C (Estimated)77 – 80 °C [1]
Boiling Point ~235 – 245 °C (Est.)~288 °C (Predicted) [2]
Solubility High in Hexane/PentaneLow in cold Hexane/Pentane

Troubleshooting Guide (Q&A)

Phase 1: Identification

Q: How can I quickly confirm if my crude oil contains the para-isomer impurity without running a full column? A: Use 1H NMR to look for the aromatic coupling patterns.

  • Target (Ortho): You will see a 1,2,3-substitution pattern. Look for a triplet (t) or doublet of doublets (dd) for the proton at position 5 (meta to both substituents), and two doublets for positions 4 and 6.

  • Impurity (Para): This is a 1,2,4-substitution. The hallmark signal is a singlet (s) (or narrow doublet) for the proton at position 2 (isolated between the ketone and chlorine), distinct from the other two protons which show strong ortho coupling (d).

Phase 2: Separation Strategy

Q: My product is an oil, but it's cloudy or has solids precipitating. Is this the product crashing out? A: Likely no . Since the Target is a liquid at room temperature and the Major Impurity is a solid (MP ~78°C), any precipitate is almost certainly the unwanted regioisomer.

  • Action: Do not heat to dissolve. Instead, cool the mixture to 0°C to force more impurity to crystallize, then filter.

Q: Can I use distillation to separate them? A: Yes, but requires precision. The ortho-isomer (Target) generally has a lower boiling point than the para-isomer due to the "ortho-effect" (steric inhibition of resonance), which prevents the carbonyl from lying perfectly planar with the ring, reducing intermolecular forces.

  • Protocol: Use fractional distillation under high vacuum (< 1 mmHg). The Target will distill first. The para-isomer (Impurity) will distill later or remain in the pot residue.

Q: Flash chromatography is failing to separate the spots. What solvent system should I use? A: These isomers have very similar polarity (Rf values). Standard Ethyl Acetate/Hexane gradients often result in co-elution.

  • Recommendation: Switch to Toluene/Hexane or Dichloromethane/Hexane . The pi-pi stacking interactions with Toluene can sometimes differentiate the electronic environments of ortho vs. para isomers better than simple polar/non-polar interactions.

Recommended Purification Workflow

The following protocol utilizes the "Crash Out" method followed by polishing.

PurificationProtocol Crude Crude Reaction Mixture (Liquid Target + Solid Impurity) Solvent Add Non-Polar Solvent (Pentane or Hexane, 3:1 v/w) Crude->Solvent Chill Cryogenic Cooling (-10°C to 0°C for 4-12 hours) Solvent->Chill Filter Vacuum Filtration Chill->Filter Solid Solid Filter Cake (REJECT: Para-Isomer) Filter->Solid Precipitate Filtrate Filtrate (Mother Liquor) (Contains Target) Filter->Filtrate Liquid Phase Distill Fractional Distillation (High Vacuum) Filtrate->Distill Final Pure Target 1-(3-Chloro-2-methylphenyl)propan-1-one Distill->Final

Figure 1: Purification logic flow prioritizing physical state differences (Solid vs. Liquid) before thermal separation.

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction oil in a minimal amount of boiling Pentane or Hexane . (Ratio: ~2-3 mL solvent per gram of crude).

  • Crystallization (Impurity Removal): Allow the solution to cool slowly to room temperature, then place in a freezer at -20°C overnight.

    • Mechanism: The highly symmetrical 1-(3-chloro-4-methylphenyl)propan-1-one (Impurity) will crystallize out. The sterically hindered Target will remain in the mother liquor.

  • Filtration: Cold filter the mixture rapidly to avoid re-dissolution. Wash the solid cake with freezing cold pentane.

    • Check: Analyze the solid by NMR. It should be enriched in the para-isomer.

  • Concentration: Evaporate the solvent from the filtrate.

  • Polishing (Distillation): Perform a vacuum distillation on the resulting oil.

    • Fore-run: Solvent traces.

    • Main Fraction: Target 1-(3-Chloro-2-methylphenyl)propan-1-one (Collect at steady temp).

    • Residue: Remaining para-isomer and oligomers.

Synthesis Optimization (Prevention)

If you are consistently generating too much of the para-isomer, consider altering the synthesis route. The Friedel-Crafts route is inherently biased against your target.

Alternative Route: Grignard Addition to Nitrile To guarantee the 1,2,3-substitution pattern without regioisomers, avoid forming the ring-ketone bond last.

  • Start: 2-Chloro-6-iodotoluene or 2-Chloro-6-bromotoluene .

  • Lithiation: Lithium-Halogen exchange (n-BuLi).

  • Acylation: React with Propionitrile (followed by acidic hydrolysis) or N-methoxy-N-methylpropionamide (Weinreb Amide).

    • Advantage: This regiochemistry is locked by the starting material halogen position. No isomers are possible.

References

  • ChemicalBook. (2025). B-CHLORO-4-METHYLPROPIOPHENONE Properties (Melting Point). Retrieved from

  • PubChem. (2025).[3][4] 3-Chloro-1-(4-methylphenyl)propan-1-one (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 1-(3-Chloro-2-methylphenyl)propan-1-one Product Specification. Retrieved from

  • NIST. (2025). 1-Propanone, 1-(4-chlorophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Troubleshooting

Troubleshooting low conversion rates of 1-(3-Chloro-2-methylphenyl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(3-chloro-2-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-2-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. We will delve into the common challenges encountered during its preparation, focusing on the prevalent Friedel-Crafts acylation pathway, and provide scientifically-grounded solutions to enhance conversion rates and product purity.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction to produce 1-(3-Chloro-2-methylphenyl)propan-1-one is resulting in very low to no yield. What are the primary factors I should investigate?

Low or no yield in a Friedel-Crafts acylation is a common but solvable issue often rooted in the integrity of the reagents and reaction environment.[1][2] The core of this reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[3][4] Any disruption to this process will severely impact the conversion rate.

Primary Troubleshooting Steps:

  • Catalyst Inactivity (Moisture Sensitivity): The Lewis acid catalyst, most commonly Aluminum Chloride (AlCl₃), is extremely sensitive to moisture.[1] Exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive. Always use a fresh, unopened container of anhydrous AlCl₃ or a properly stored, sealed container. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Substrate and Reagent Purity:

    • Aromatic Substrate (3-Chloro-2-methylaniline): Ensure the starting material is pure and free from basic impurities like residual amines, which can complex with and deactivate the Lewis acid catalyst.[5]

    • Acylating Agent (Propionyl Chloride/Anhydride): The acylating agent should be of high purity. Propionyl chloride can hydrolyze to propionic acid, which can inhibit the reaction.[1] Using freshly distilled propionyl chloride is recommended for optimal results.

  • Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid. This complexation deactivates both the product towards further acylation (preventing polyacylation) and the catalyst itself.[3] Therefore, you must use at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent. Often, a slight excess (1.1-1.2 equivalents) is beneficial to account for any minor impurities or atmospheric moisture.[1]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition. For many Friedel-Crafts acylations, the initial addition of reagents is performed at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.[6]

Troubleshooting Workflow for No/Low Conversion

G start Low / No Conversion catalyst_check Check Lewis Acid Catalyst (AlCl₃) start->catalyst_check moisture Is it anhydrous and freshly opened/stored properly? catalyst_check->moisture yes_moisture Use fresh, anhydrous AlCl₃. Ensure dry glassware & inert atmosphere. moisture->yes_moisture No no_moisture Check Stoichiometry moisture->no_moisture Yes stoich_check Is [AlCl₃] ≥ 1.1 eq relative to acylating agent? no_moisture->stoich_check yes_stoich Investigate Reagents stoich_check->yes_stoich Yes no_stoich Increase AlCl₃ to 1.1-1.2 eq. stoich_check->no_stoich No reagent_purity Are reagents (3-chloro-2-methyltoluene & propionyl chloride) pure and dry? yes_stoich->reagent_purity yes_reagent Review Reaction Conditions reagent_purity->yes_reagent Yes no_reagent Purify/distill reagents before use. reagent_purity->no_reagent No conditions_check Was temperature controlled? (e.g., 0°C addition, then warm) yes_reagent->conditions_check yes_conditions Reaction Monitoring (TLC/GC) shows no product formation. conditions_check->yes_conditions Yes no_conditions Optimize temperature profile. Control exotherm during addition. conditions_check->no_conditions No G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Propionyl\nChloride Propionyl Chloride Acylium Ion Acylium Ion Propionyl\nChloride->Acylium Ion + AlCl₃ [AlCl₄]⁻ [AlCl₄]⁻ Acylium Ion->[AlCl₄]⁻ 3-Chloro-2-methyltoluene 3-Chloro-2-methyltoluene Sigma Complex\n(Arenium Ion) Sigma Complex (Arenium Ion) 3-Chloro-2-methyltoluene->Sigma Complex\n(Arenium Ion) + Acylium Ion Product-AlCl₃\nComplex Product-AlCl₃ Complex Sigma Complex\n(Arenium Ion)->Product-AlCl₃\nComplex + [AlCl₄]⁻ AlCl₃ + HCl AlCl₃ + HCl Sigma Complex\n(Arenium Ion)->AlCl₃ + HCl Final Product Final Product Product-AlCl₃\nComplex->Final Product H₂O/H⁺ (Work-up)

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of 1-(3-Chloro-2-methylphenyl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation or irreproducibility when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation or irreproducibility when working with propiophenone derivatives.

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a highly reactive aryl alkyl ketone. While generally stable under ideal conditions, its chemical architecture makes it uniquely susceptible to specific photolytic and oxidative degradation pathways. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound from receipt to assay.

Fundamental Chemical Properties & Stability Profile

To understand why specific storage conditions are required, we must first look at the compound's physicochemical properties. These metrics dictate its solubility, permeability, and vulnerability to environmental stress[1].

PropertyValueExperimental & Storage Relevance
Molecular Weight 182.64 g/mol Standard mass for precise molarity calculations in assay preparation.
XLogP3 (Lipophilicity) 3.1Highly lipophilic. Insoluble in water; requires organic solvents (e.g., DMSO, Methanol) for stock solutions.
Topological Polar Surface Area 17.1 ŲExcellent membrane permeability, but prone to aggregation in aqueous buffers if not properly formulated.
H-Bond Donors / Acceptors 0 / 1Lacks protic hydrogens on the ring, but the carbonyl oxygen acts as a strong hydrogen bond acceptor.
Reactive Moieties Carbonyl, α-HydrogensSusceptible to base/acid-catalyzed enolization and subsequent aldol condensation.

Core Troubleshooting & FAQs

Q1: Why does my compound exhibit a new peak in HPLC after being left on the benchtop?

A: You are likely observing photolytic degradation. Aryl alkyl ketones absorb strongly in the UV spectrum. A common misconception is that all such ketones undergo both Norrish Type I and Norrish Type II degradation. However, because 1-(3-Chloro-2-methylphenyl)propan-1-one has an ethyl group attached to the carbonyl, it completely lacks a γ-hydrogen. Therefore, Norrish Type II cleavage is structurally blocked . Your compound is strictly undergoing Norrish Type I α-cleavage [2], generating aroyl and ethyl radicals that recombine into aldehydes or alkanes. Solution: Always handle under amber lighting and store in amber glass vials.

Q2: Can I store this compound in aqueous buffers (e.g., PBS) for high-throughput screening?

A: No. With an XLogP3 of 3.1[1], the compound will crash out of aqueous solutions, leading to artificially low assay readouts. Furthermore, prolonged exposure to aqueous environments—especially at pH > 7.5—promotes enolization at the α-carbon of the propan-1-one chain, leading to aldol condensation and complex degradant mixtures. Solution: Store as a dry powder or as a highly concentrated stock in anhydrous DMSO.

Q3: What are the optimal long-term storage conditions?

A: Propiophenone derivatives should be stored at 2–8 °C (or -20 °C for multi-year storage) in a tightly sealed container, protected from moisture and light[3][4]. The presence of the chloro-substituent slightly withdraws electron density from the ring, but the primary vulnerability remains the ketone moiety. Incompatibilities include strong oxidizing agents and strong bases[4].

Mechanistic Pathways of Degradation

Understanding the causality behind degradation empowers you to design better experiments. Below is the exact photolytic pathway your compound undergoes when exposed to ambient laboratory lighting.

Photodegradation Ketone 1-(3-Chloro-2-methylphenyl) propan-1-one UV UV Light (hv) Ketone->UV Excited Excited Triplet State (n, π*) UV->Excited TypeI Norrish Type I (α-Cleavage) Excited->TypeI NoTypeII Norrish Type II (Blocked: No γ-Hydrogen) Excited->NoTypeII ProdI Aroyl + Ethyl Radicals (Aldehydes, Alkanes) TypeI->ProdI

Fig 1. Photochemical degradation of propiophenones (Norrish Type I). Type II is structurally blocked.

Experimental Workflows & Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume your compound is intact; prove it.

Protocol A: Self-Validating Aliquoting and Storage Workflow

Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which accelerates hydrolysis of trace impurities and promotes auto-oxidation. Use this workflow to isolate your working stocks.

Step-by-Step Methodology:

  • Equilibration: Upon removing the bulk compound from 2–8 °C storage, allow the sealed container to sit at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic powder.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or use a Schlenk line to purge the headspace with dry Argon or Nitrogen. Causality: Displaces oxygen to prevent auto-oxidation of the α-carbon.

  • Aliquoting: Dissolve the compound in anhydrous, HPLC-grade DMSO (if making liquid stocks) or weigh dry powder into single-use amber glass vials.

  • Sealing: Cap tightly with PTFE-lined septa. Avoid rubber septa, which can leach plasticizers into lipophilic compounds.

  • Storage: Transfer immediately to a desiccator stored at 2–8 °C[3].

StorageWorkflow Rec 1. Receive & Inspect Purge 2. Argon/N2 Purge Rec->Purge Aliquot 3. Aliquot (Amber Vials) Purge->Aliquot Seal 4. PTFE-Lined Seal Aliquot->Seal Store 5. Store at 2–8 °C Seal->Store Thaw 6. Equilibrate to RT Store->Thaw QC 7. HPLC/GC-MS QC Thaw->QC QC->Purge Re-store

Fig 2. Optimal aliquoting, storage, and handling workflow to prevent degradation.

Protocol B: Forced Degradation QC Assay (Self-Validating)

Before using 1-(3-Chloro-2-methylphenyl)propan-1-one in critical drug-development assays, validate your analytical method's ability to actually detect its degradants.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1 mg/mL solution in HPLC-grade Methanol. Run immediately via HPLC-UV (monitor at 254 nm for the aryl ring). This is your Time-Zero (T0) control.

  • Photolytic Stress (Positive Control): Transfer 1 mL of the solution to a clear glass vial. Expose to direct UV light (254 nm or ambient sunlight) for 24 hours.

  • Oxidative Stress (Positive Control): To another 1 mL aliquot, add 50 µL of 3% H₂O₂. Incubate at 40 °C for 4 hours.

  • Analysis: Run both stressed samples against the T0 baseline. You must observe a reduction in the parent peak and the emergence of new peaks (e.g., Norrish cleavage products). If you do not see degradant peaks, your HPLC gradient is too narrow and must be optimized before analyzing actual stored samples.

References

  • PubChem. "1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem" National Institutes of Health.
  • Sigma-Aldrich. "2-(Methylamino)propiophenone hydrochloride solution (M8536) - Datasheet" (Representative Propiophenone Stability Data).
  • Loba Chemie. "PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0".
  • Polymer Journal. "Photolysis of vinyl ketone copolymers: 3. Norrish Type l versus modified Norrish Type 2 chain scission".

Sources

Troubleshooting

Technical Support Center: Acylation of 1-(3-Chloro-2-methylphenyl)propan-1-one

Welcome to the technical support resource for the acylation of 1-(3-chloro-2-methylphenyl)propan-1-one. This guide is designed for chemistry professionals in research and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the acylation of 1-(3-chloro-2-methylphenyl)propan-1-one. This guide is designed for chemistry professionals in research and drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction, minimize side products, and ensure the highest purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedel-Crafts acylation of 1-(3-chloro-2-methylphenyl)propan-1-one is resulting in a complex mixture of isomers and low yield. What are the primary causes?

This is a common issue stemming from the directing effects of the substituents on the aromatic ring. The starting material, 1-(3-chloro-2-methylphenyl)propan-1-one, possesses three distinct substituents: a chloro group, a methyl group, and a propanoyl group. In a classic Friedel-Crafts acylation, the interplay of these groups dictates the position of the incoming acyl group.

  • Electronic Effects: The methyl group is an activating, ortho-, para- directing group due to hyperconjugation and inductive effects. The chloro group is deactivating yet also ortho-, para- directing due to the dominance of its lone pair resonance over its inductive withdrawal. The propanoyl group is a strongly deactivating, meta- directing group.

  • Steric Hindrance: The methyl group at position 2 and the propanoyl group at position 1 create significant steric bulk around their respective adjacent positions, hindering substitution.

The combination of these factors leads to a battle for regioselectivity. The most likely side products arise from acylation at the positions electronically activated by the methyl and chloro groups, but the precise outcome can be sensitive to reaction conditions.

To diagnose the issue, consider the following:

  • Lewis Acid Choice & Stoichiometry: The strength and amount of the Lewis acid (e.g., AlCl₃, FeCl₃) can dramatically influence the reaction's outcome. An excess of a strong Lewis acid can sometimes overcome steric hindrance but may also lead to undesired side reactions or rearrangement.

  • Reaction Temperature: Friedel-Crafts acylations are often exothermic. Poor temperature control can lead to the formation of multiple products and decomposition.

  • Solvent Polarity: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution.

Question 2: How can I improve the regioselectivity of the acylation to favor a specific isomer?

Improving regioselectivity requires a strategic approach that modifies the reaction conditions to favor one directing group's influence over the others.

Strategy 1: Modulating Lewis Acid Activity

Using a milder Lewis acid can sometimes increase selectivity by favoring the most electronically activated and sterically accessible position. For instance, switching from aluminum chloride (AlCl₃) to zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can provide a less aggressive reaction environment.

Strategy 2: Directed Ortho Metalation (DoM)

A more advanced and highly selective method is Directed Ortho Metalation. This technique avoids the challenges of electrophilic aromatic substitution by using a directed metalating group (DMG) to guide a strong base to deprotonate a specific ortho position. The resulting organometallic species can then react with an acylating agent.

In your starting material, the propanoyl group is not a classic DMG. However, if the synthesis route allows, a precursor with a potent DMG like a pivalamide or a carbamate could be used to install the acyl group with high precision before revealing the propanoyl functionality.

Strategy 3: Blocking Groups

In some cases, a reversible blocking group can be installed at a highly reactive site to prevent acylation there. For example, a sulfonic acid group could be introduced and later removed after the desired acylation has been performed at another position.

Question 3: I'm observing significant amounts of a de-acylated starting material and other byproducts. What is causing this decomposition?

The presence of de-acylated starting material suggests that the reaction conditions are too harsh, leading to cleavage of the propanoyl group. This can be caused by:

  • Excessive Lewis Acid: A large excess of a strong Lewis acid like AlCl₃ can coordinate to the carbonyl oxygen of the propanoyl group, weakening the bond to the aromatic ring and making it susceptible to cleavage.

  • High Temperatures: Running the reaction at elevated temperatures for extended periods can provide the energy needed for this and other decomposition pathways.

  • Presence of Protic Impurities: Water or other protic impurities in the reagents or solvent can react with the Lewis acid and the activated complex, leading to side reactions.

Troubleshooting Protocol: Minimizing Decomposition

  • Reagent Purity: Ensure all reagents, especially the solvent and the acylating agent, are anhydrous.

  • Lewis Acid Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Start with 1.1 to 1.5 equivalents and optimize from there.

  • Controlled Addition & Temperature: Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. Monitor the reaction progress closely using TLC or LC-MS.

Table 1: Recommended Starting Conditions for Friedel-Crafts Acylation

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃ or FeCl₃AlCl₃ is stronger; FeCl₃ is milder and may offer better selectivity.
Stoichiometry 1.1 - 1.5 eq.Minimizes side reactions like de-acylation and multiple acylations.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert and effective at solvating the reaction components.
Temperature 0 °C to Room TemperatureControls exothermicity and reduces the formation of byproducts.
Acylating Agent Acyl chloride or anhydrideAcyl chlorides are generally more reactive.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Acylation Issues

This diagram outlines a logical decision-making process for addressing common problems encountered during the acylation of 1-(3-chloro-2-methylphenyl)propan-1-one.

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Optimization & Final Product start Start: Acylation of 1-(3-Chloro-2-methylphenyl)propan-1-one problem Low Yield / Complex Mixture? start->problem check_isomers Isomer Mixture Observed? problem->check_isomers Yes check_decomp Decomposition / De-acylation? problem->check_decomp Yes no_problem High Yield & Purity Achieved problem->no_problem No strat_lewis Modify Lewis Acid (e.g., FeCl3, ZnCl2) check_isomers->strat_lewis strat_temp Lower Reaction Temperature (e.g., 0°C) check_isomers->strat_temp strat_stoich Reduce Lewis Acid Stoichiometry (1.1 eq.) check_decomp->strat_stoich strat_anhydrous Ensure Anhydrous Conditions check_decomp->strat_anhydrous optimize Optimize & Monitor (TLC / LC-MS) strat_lewis->optimize strat_temp->optimize strat_stoich->optimize strat_anhydrous->optimize purify Purification (Column Chromatography) optimize->purify product Pure Target Isomer purify->product no_problem->product

Caption: A decision tree for troubleshooting acylation reactions.

Experimental Protocol: Optimized Friedel-Crafts Acylation

This protocol provides a starting point for the acylation of 1-(3-chloro-2-methylphenyl)propan-1-one with acetyl chloride as the acylating agent.

Materials:

  • 1-(3-Chloro-2-methylphenyl)propan-1-one

  • Acetyl chloride (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(3-chloro-2-methylphenyl)propan-1-one (1.0 eq.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Acylating Agent Addition: In a separate, dry addition funnel, prepare a solution of acetyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired acylated product.

References

  • Source: Organic Chemistry (5th ed.)
  • Title: Regioselectivity in Electrophilic Aromatic Substitution Source: Khan Academy URL: [Link]

  • Title: Directed ortho Metalation Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 1-(3-Chloro-2-methylphenyl)propan-1-one

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial symptoms. To truly troubleshoot degradation anomalies, we must understand the fundamental thermodynamic and kinetic dri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial symptoms. To truly troubleshoot degradation anomalies, we must understand the fundamental thermodynamic and kinetic drivers acting upon the molecule. This guide provides the causality behind the degradation of 1-(3-Chloro-2-methylphenyl)propan-1-one and offers a self-validating experimental framework to isolate and resolve these issues in your workflows.

Molecular Context & Vulnerabilities

1-(3-Chloro-2-methylphenyl)propan-1-one (MW: 182.64 g/mol ) is a sterically hindered aryl alkyl ketone[1]. The presence of the ortho-methyl group relative to the propanoyl moiety induces significant steric strain. This strain lowers the activation energy required for homolytic


-cleavage under thermal stress. Furthermore, the meta-chlorine atom introduces a potential site for[2].
Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my product degrade during vacuum distillation even when the bulk boiling point is not exceeded? A: Degradation during distillation is rarely due to the bulk vapor temperature; it is caused by localized overheating at the flask wall (skin temperature) combined with micro-leaks. The


-protons on the propanoyl group are highly enolizable. When exposed to heat and trace oxygen, they undergo auto-oxidation to form hydroperoxides. These intermediates rapidly cleave to yield 3-chloro-2-methylbenzoic acid and acetaldehyde.
Causality Check: Distillation must be performed under a strict inert atmosphere (Argon) to eliminate the oxygen required for the hydroperoxide intermediate.

Q: My GC-MS shows multiple unexpected peaks, but my NMR indicates high purity. What is happening? A: You are likely observing in-situ thermal degradation within the GC injection port. Aryl ketones are highly susceptible to thermal breakdown if the [3]. The heat transfers sufficient energy to cause homolytic


-cleavage, producing 3-chloro-2-methylphenyl radicals and propanoyl radicals, which subsequently form 1-chloro-2-methylbenzene and carbon monoxide.
Causality Check: Lower your inlet temperature to 200°C and reduce residence time to minimize this analytical artifact[3].

Q: Under extreme heat processing, why do I detect a drop in pH or the presence of HCl gas? A: Chlorinated aromatic rings can undergo thermal dehalogenation. While the C-Cl bond is relatively strong, temperatures exceeding 300°C in the presence of hydrogen donors (such as the alkyl chain of the ketone itself) facilitate the[2]. The resulting chlorine radical abstracts a hydrogen atom, generating corrosive HCl gas.

Quantitative Data Summary
Degradation PathwayOnset Temp (°C)Primary DegradantsKinetic Driver

-Carbon Auto-oxidation
> 150°C (with O₂)3-Chloro-2-methylbenzoic acid, AcetaldehydeLow C-H bond dissociation energy at the enolizable

-position.
Homolytic

-Cleavage
> 250°C (Inert)1-Chloro-2-methylbenzene, CO, EthyleneSteric strain relief between ortho-methyl and propanoyl group.
Thermal Dehalogenation > 300°C1-(2-Methylphenyl)propan-1-one, HClHomolytic C-Cl fission and subsequent H-abstraction[2].
Experimental Protocol: Self-Validating Thermal Stress Workflow (TGA/GC-MS)

To accurately troubleshoot whether degradation is occurring during your synthesis or during your analysis, you must decouple the two using a self-validating protocol.

System Suitability & Causality: We utilize Deuterated Acetophenone (Acetophenone-d5) as an internal standard (IS). Because Acetophenone-d5 lacks the sterically hindered ortho-methyl group and the reactive


-ethyl chain, it is highly thermally stable. If the IS degrades during the run, your analytical instrument is at fault. If the IS remains intact but your target molecule degrades, the degradation is a true property of the sample.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(3-Chloro-2-methylphenyl)propan-1-one in anhydrous ethyl acetate. Add exactly 0.5 mg/mL of Acetophenone-d5 (Internal Standard).

  • Baseline Validation (Cold Injection): Inject 1 µL into the GC-MS using a cold-on-column (COC) injector or a low-temperature splitless inlet (150°C). Record the molar ratio of Target/IS. This establishes your 100% mass balance baseline.

  • Thermal Stress Application (TGA): Place 10 mg of the pure compound into a Thermogravimetric Analyzer (TGA) crucible. Heat from 25°C to 350°C at 10°C/min under a continuous Nitrogen purge (50 mL/min).

  • Residue Capture: Trap the TGA exhaust gases in a cryogenic vial containing ethyl acetate. Dissolve any remaining crucible residue in the same vial. Spike with 0.5 mg/mL Acetophenone-d5.

  • Post-Stress Analysis: Inject the stressed sample into the GC-MS under the same cold-injection parameters.

  • Mass Balance Calculation: Calculate the sum of the molar concentrations of the remaining parent compound and all identified degradants (e.g., 1-chloro-2-methylbenzene). If the total molarity equals the baseline molarity (±5%), the system is validated. A mass deficit indicates undetected volatile loss (e.g., CO gas escaping the trap) or irreversible column adsorption.

Degradation Pathway Visualization

G cluster_0 cluster_1 cluster_2 A 1-(3-Chloro-2-methylphenyl) propan-1-one B Homolytic α-Cleavage (>250°C, Inert Atm) A->B E Thermal Dehalogenation (>300°C, H-donors) A->E H α-Carbon Auto-oxidation (>150°C, Trace O2) A->H C 3-Chloro-2-methylphenyl radical + Propanoyl radical B->C D 1-Chloro-2-methylbenzene + CO + Ethylene C->D F Aryl Radical Intermediate E->F G 1-(2-Methylphenyl)propan-1-one + HCl F->G I Hydroperoxide Intermediate H->I J 3-Chloro-2-methylbenzoic acid + Acetaldehyde I->J

Fig 1. Major thermal degradation pathways of 1-(3-Chloro-2-methylphenyl)propan-1-one.

References
  • [1] Title: 1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • [2] Title: Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed Source: PubMed Central (nih.gov) URL:[Link]

  • [3] Title: Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology Source: Journal of Analytical Toxicology, Oxford Academic URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 1-(3-Chloro-2-methylphenyl)propan-1-one

Executive Summary & Structural Context[1][2][3][4][5] 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a trisubstituted propiophenone derivative often utilized as a scaffold in the synthesis of functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

1-(3-Chloro-2-methylphenyl)propan-1-one (CAS: 1261483-11-7) is a trisubstituted propiophenone derivative often utilized as a scaffold in the synthesis of functionalized indanes and pharmaceutical intermediates.

In drug development, verifying the regiochemistry of this molecule is critical.[1][2] The steric crowding between the carbonyl group (C1) and the methyl group (C2) induces a "twist" in the bond angle, subtly altering the chemical shifts compared to its unhindered isomers. This guide provides a detailed breakdown of the 1H NMR signature, comparing it against common regioisomers and analyzing solvent effects to ensure unambiguous identification.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, follow this self-validating protocol.

Standard Workflow

Objective: Prepare a 10-15 mg sample for 500 MHz acquisition.

SamplePrep Start Weigh Sample (10-15 mg) Solvent Select Solvent (CDCl3 vs DMSO-d6) Start->Solvent Dissolve Dissolve & Vortex (0.6 mL) Solvent->Dissolve Filter Filter (Optional) Glass Wool Dissolve->Filter Transfer Transfer to 5mm NMR Tube Filter->Transfer Acquire Acquire Spectrum (ns=16, d1=2s) Transfer->Acquire

Figure 1: Standardized sample preparation workflow for high-fidelity NMR acquisition.

Solvent Selection Guide
SolventChemical Shift Ref (

)
ApplicationNote
Chloroform-d (CDCl

)
7.26 ppm (CHCl

)
Standard QC Best for resolution; minimizes viscosity broadening.
DMSO-d

2.50 ppm (DMSO)Polar Intermediates Use if the compound is a salt or highly polar. Warning: Water peak appears ~3.3 ppm.

Spectral Analysis: Assignment & Interpretation[3][7]

The structure contains three distinct zones: the aliphatic side chain, the aromatic methyl, and the aromatic ring protons.

Predicted Chemical Shift Data (CDCl )
PositionGroupTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Side Chain -CH

-CH

Methyl1.18 - 1.22Triplet (t)3H~7.2 Hz
Side Chain -C(=O)-CH

-
Methylene2.85 - 2.95Quartet (q)2H~7.2 Hz
Ring C2 Ar-CH

Methyl2.40 - 2.45Singlet (s)3H-
Ring C5 Ar-HAromatic7.15 - 7.25Triplet (t)1H~7.8 Hz
Ring C4 Ar-HAromatic7.45 - 7.55Doublet (d)1H~7.8 Hz
Ring C6 Ar-HAromatic7.35 - 7.45Doublet (d)1H~7.8 Hz
Detailed Mechanistic Assignment
The Aliphatic Region (1.0 – 3.0 ppm)
  • The Propanoyl Chain: The ethyl group attached to the carbonyl follows a classic pattern. The terminal methyl is a triplet at ~1.2 ppm. The methylene protons are significantly deshielded (shifted downfield to ~2.9 ppm) due to the anisotropy of the adjacent Carbonyl (C=O) group.

  • The Aromatic Methyl (C2-Me): Appearing as a sharp singlet around 2.4 ppm. Its position is slightly downfield compared to toluene (2.3 ppm) due to the ortho-chlorine and ortho-carbonyl electronic effects.

The Aromatic Region (7.0 – 8.0 ppm)

This molecule features a 1,2,3-trisubstituted benzene ring , leaving protons at positions 4, 5, and 6.

  • H5 (The "Middle" Proton): Located meta to both the Chlorine and the Carbonyl. It couples to both H4 and H6, appearing as a triplet (or apparent triplet/doublet of doublets) in the 7.2 ppm range.

  • H4 (Ortho to Chlorine): The chlorine atom is electron-withdrawing by induction (deshielding). H4 typically appears as a doublet downfield (~7.5 ppm).

  • H6 (Ortho to Carbonyl): In a typical propiophenone, H6 would be the most deshielded proton (>7.8 ppm) due to the carbonyl's anisotropy. However , in this specific isomer, the 2-Methyl group causes steric hindrance, forcing the carbonyl group to rotate slightly out of the aromatic plane. This reduces the deshielding effect, often causing H6 to appear slightly upfield of where it would be in the unhindered 4-chloro isomer.

Comparative Analysis: Distinguishing Regioisomers

A common challenge in synthesis is distinguishing the target 1-(3-Chloro-2-methylphenyl)propan-1-one from its isomer 1-(4-Chloro-2-methylphenyl)propan-1-one .

Isomer Logic Tree

Use the following logic flow to confirm the identity of your product.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Count Adjacent Protons (Coupling Pattern) Start->Count Pattern1 Pattern: Doublet - Triplet - Doublet (ABC System) Count->Pattern1 Contiguous Pattern2 Pattern: Singlet (d) + Doublets (AMX System) Count->Pattern2 Separated Target Target: 3-Chloro-2-methyl (3 Adjacent Protons) Alt Isomer: 4-Chloro-2-methyl (Isolated Protons) Pattern1->Target Confirmed Pattern2->Alt Rejected

Figure 2: Decision tree for distinguishing the 3-chloro isomer from the 4-chloro isomer based on splitting patterns.

Comparative Data Table
FeatureTarget: 3-Chloro-2-methyl Alternative: 4-Chloro-2-methyl Why? (Mechanism)
Aromatic Pattern 3 Adjacent Protons (d, t, d)1 Isolated (s/d), 2 Adjacent (d, d)The 4-chloro isomer has a proton at C3 (isolated between Me and Cl) and protons at C5/C6.
H-H Coupling

coupling dominant (~8Hz)
Mixed

and

(meta)
3-chloro isomer has continuous H4-H5-H6 connectivity.
H6 Shift ~7.4 ppm (Twisted C=O)~7.6 ppm (Less Twisted)The 4-Cl position creates less steric bulk near the carbonyl than the 3-Cl, allowing better conjugation in the alternative isomer.

References

  • PubChem. 1-(3-Chloro-2-methylphenyl)propan-1-one Compound Summary. National Library of Medicine.[3] [Link][4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5] (Used for Solvent Residual References). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Additivity Rules and Coupling Constants).

Sources

Validation

Publish Comparison Guide: FTIR Spectroscopic Profiling of 1-(3-Chloro-2-methylphenyl)propan-1-one vs. Unhindered Analogs

Executive Briefing Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the rapid, non-destructive structural elucidation of aryl ketones during drug development. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the rapid, non-destructive structural elucidation of aryl ketones during drug development. This guide provides an objective, data-driven comparison of the FTIR absorption profile of 1-(3-Chloro-2-methylphenyl)propan-1-one against its unhindered structural analog, 1-(3-Chlorophenyl)propan-1-one . By analyzing the spectral shifts caused by specific steric and electronic effects, researchers can accurately validate intermediate structures in complex synthetic workflows.

Mechanistic Causality: The Steric Inhibition of Resonance

The diagnostic power of FTIR lies in its extreme sensitivity to molecular geometry and electron delocalization. When comparing 1-(3-Chloro-2-methylphenyl)propan-1-one to its analog lacking the ortho-methyl group, the most critical spectral differentiator is the carbonyl (C=O) stretching frequency.

In standard, unhindered aryl ketones like 1-(3-chlorophenyl)propan-1-one, the carbonyl group is coplanar with the aromatic ring, allowing for extended π-π conjugation. This conjugation increases the single-bond character of the C=O bond, typically lowering its absorption frequency to ~1685 cm⁻¹ (1 [1]).

However, in 1-(3-Chloro-2-methylphenyl)propan-1-one, the bulky ortho-methyl group sterically clashes with the propanoyl moiety. This steric hindrance forces the carbonyl group out of the coplanar aromatic plane. This phenomenon, known as steric inhibition of resonance , disrupts the conjugation, thereby increasing the double-bond character and the force constant of the C=O bond. Consequently, the C=O stretch shifts to a higher wavenumber (~1695–1705 cm⁻¹) (2[2]).

Additionally, the out-of-plane (OOP) C-H bending region serves as a definitive marker for the substitution pattern. The target compound is a 1,2,3-trisubstituted benzene (yielding a strong OOP bend at ~795–760 cm⁻¹ for three adjacent protons), whereas the analog is a 1,3-disubstituted benzene (exhibiting peaks for both one isolated proton and three adjacent protons) (3 [3]).

Self-Validating ATR-FTIR Framework

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is chosen over traditional KBr pelleting to eliminate moisture-induced spectral artifacts (e.g., broad O-H stretches at ~3300 cm⁻¹ that can obscure C-H stretches) and to preserve the native polymorphic state of the sample.

Step-by-Step Methodology
  • System Suitability Verification: Before sample analysis, scan a traceable polystyrene film standard. Verify that the diagnostic 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values. This validates that the interferometer and laser are properly calibrated.

  • Background Correction: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This step dynamically subtracts atmospheric CO₂ and ambient humidity from the final spectrum.

  • Sample Application: Dispense 1-2 drops of the neat liquid (or compress 2-3 mg of solid sample using the ATR anvil) directly onto the crystal. Ensure complete coverage of the active sensor area to maximize the evanescent wave interaction.

  • Spectral Acquisition: Acquire the sample spectrum over the mid-IR range (4000 to 400 cm⁻¹) using 32 co-added scans. The choice of 32 scans provides an optimal signal-to-noise ratio without excessive acquisition time.

  • Data Processing: Apply an ATR correction algorithm to the raw data. Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities, making the spectrum directly comparable to transmission-mode library spectra.

FTIR_Workflow SystemCheck 1. System Suitability (Polystyrene Standard) Background 2. Background Scan (Air/Blank ATR Crystal) SystemCheck->Background SamplePrep 3. Sample Application (Neat Liquid/Solid) Background->SamplePrep Acquisition 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) SamplePrep->Acquisition Processing 5. Data Processing (ATR & Baseline Correction) Acquisition->Processing

Fig 1: Self-validating ATR-FTIR operational workflow for aryl ketone spectral acquisition.

Quantitative Spectral Comparison

The tables below summarize the expected quantitative shifts based on the structural differences between the target compound and its unhindered analog.

Table 1: Comparative FTIR Absorption Peaks

Vibrational Mode 1-(3-Chloro-2-methylphenyl)propan-1-one (Target) 1-(3-Chlorophenyl)propan-1-one (Analog) Mechanistic Rationale
C=O Stretch (Carbonyl) ~1695 - 1705 cm⁻¹ ~1685 cm⁻¹ Ortho-methyl induces steric inhibition of resonance, increasing C=O bond order.
Aromatic C-H OOP Bend ~795 - 760 cm⁻¹ (1 band) ~900 - 860 cm⁻¹ & ~810 - 750 cm⁻¹ (2 bands) Target is 1,2,3-trisubstituted (3 adjacent H); Analog is 1,3-disubstituted (1 isolated H, 3 adjacent H).
Aliphatic C-H Stretch ~2980 - 2850 cm⁻¹ (Stronger) ~2980 - 2850 cm⁻¹ (Weaker) Increased intensity in target due to the additional ortho-methyl group.
C-Cl Stretch ~830 - 700 cm⁻¹ ~830 - 700 cm⁻¹ Consistent in both structures; highly polarizable bond.

| Aromatic C=C Stretch | ~1590, ~1450 cm⁻¹ | ~1595, ~1470 cm⁻¹ | Slight shifts due to differing electronic environments on the ring. |

Table 2: Complete Functional Group Assignments for 1-(3-Chloro-2-methylphenyl)propan-1-one

Wavenumber Range (cm⁻¹) Peak Intensity Functional Group Assignment
3100 - 3000 Weak to Medium Aromatic C-H Stretch
2980 - 2850 Medium Aliphatic C-H Stretch (Propanoyl CH₂, CH₃ & Aryl CH₃)
1695 - 1705 Strong, Sharp C=O Stretch (Sterically hindered aryl ketone)
1600 - 1450 Medium, Multiple Aromatic C=C Stretch (Ring skeletal vibrations)
1380 - 1370 Medium Aliphatic C-H Bending (Symmetric methyl deformation)
830 - 700 Strong C-Cl Stretch

| 795 - 760 | Strong | Aromatic C-H Out-of-Plane (OOP) Bend (3 adjacent protons) |

References

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts.
  • Benchchem. "Acetophenone, 4'-(4-methyl-1-piperazinyl)-" Benchchem.
  • Benchchem. "A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone." Benchchem.

Sources

Comparative

Certified reference standards for 1-(3-Chloro-2-methylphenyl)propan-1-one

High-Performance Comparison Guide: Certified Reference Standards for 1-(3-Chloro-2-methylphenyl)propan-1-one Executive Summary & Chemical Context In the rigorous landscape of pharmaceutical development and forensic toxic...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Comparison Guide: Certified Reference Standards for 1-(3-Chloro-2-methylphenyl)propan-1-one

Executive Summary & Chemical Context

In the rigorous landscape of pharmaceutical development and forensic toxicology, the accuracy of quantitative analysis is entirely dependent on the quality of the reference standard.1 (CAS: 1261483-11-7; MW: 182.64 g/mol ) is a highly specific propiophenone derivative[1]. It frequently serves as a critical synthetic intermediate or a targeted process impurity in the manufacturing of active pharmaceutical ingredients (APIs), including substituted cathinones and complex aromatic therapeutics.

This guide provides an objective, data-driven comparison between ISO 17034 Certified Reference Materials (CRMs), commercial analytical standards, and in-house synthesized batches. By examining the underlying analytical causality, we demonstrate why metrologically traceable CRMs are non-negotiable for GMP-compliant quantitative assays.

The Causality of Choice: Why ISO 17034 CRMs?

Historically, laboratories relied on chromatographic techniques (e.g., LC-UV area percent) to determine the purity of reference standards. However, this approach is fundamentally flawed for absolute quantification because it assumes uniform UV response factors and is blind to NMR-silent or UV-transparent impurities, such as residual solvents, inorganic salts, or water.

To achieve true metrological traceability, ISO 17034 guidelines dictate that a CRM must be accompanied by a certificate detailing the absolute property value, a rigorously calculated expanded uncertainty (


), and traceability to the 2[2]. To meet these stringent criteria, top-tier CRMs are validated using 3. qNMR acts as a primary ratio method, determining the exact concentration of a molecule in solution by comparing the integral of an analyte's proton against an SI-traceable internal standard, entirely bypassing the need for compound-specific response factors[3].

Comparative Analysis of Standard Tiers

FeatureISO 17034 CRMCommercial Analytical StandardIn-House Synthesized Standard
Metrological Traceability Yes (SI-traceable)NoNo (unless internally validated to SI)
Purity Determination qNMR + Orthogonal Mass BalanceChromatographic Area % (LC/GC)Variable (Often LC-UV + 1H-NMR)
Uncertainty Budget (

)
Fully calculated and reportedNot providedRequires extensive internal resources
Regulatory Acceptance Universally accepted (FDA, EMA)May require supplementary validationRequires full structural elucidation
Best Application Quantitative assays, CalibrationQualitative screening, R&DEarly-stage discovery

Workflow Visualization

G CRM ISO 17034 CRM (1-(3-Chloro-2-methylphenyl)propan-1-one) Trace Metrological Traceability & Expanded Uncertainty (U) CRM->Trace Pre-certified Analyt Analytical Standard (Commercial Grade) qNMR Primary Ratio Method (1H-qNMR vs. SI-Traceable IS) Analyt->qNMR Requires User Validation RD Early R&D & Qualitative Screening Analyt->RD Direct Use InHouse In-House Synthesized Standard InHouse->qNMR Full Elucidation Required MassBal Orthogonal Validation (Mass Balance / LC-MS) InHouse->MassBal qNMR->Trace If rigorously applied MassBal->Trace If rigorously applied Reg GMP / Regulatory Quantitative Analysis Trace->Reg

Validation workflows for 1-(3-Chloro-2-methylphenyl)propan-1-one reference standards.

Experimental Protocol: Self-Validating Purity Determination

To understand the performance gap between a CRM and an analytical standard, one must examine the validation protocol. The following methodology outlines the self-validating system used to certify 1-(3-Chloro-2-methylphenyl)propan-1-one via 4[4].

Step 1: Internal Standard (IS) Selection & Metrological Weighing

  • Procedure: Select an SI-traceable internal standard, such as NIST SRM 350b (Benzoic Acid), ensuring its NMR signals do not overlap with the target analyte. Using a microbalance (1 µg readability) calibrated under ISO 17025 conditions, co-weigh approximately 10 mg of 1-(3-Chloro-2-methylphenyl)propan-1-one and 5 mg of the IS into the same vial. Dissolve in 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • Causality: qNMR calculates purity based on the exact molar ratio of nuclei. Metrological weighing is the absolute foundation of SI traceability. Any gravimetric error propagates directly into the final expanded uncertainty (

    
    ) budget.
    

Step 2: 1H-qNMR Acquisition & Integration

  • Procedure: Acquire spectra on a 600 MHz NMR spectrometer. Crucially, set the relaxation delay (

    
    ) to at least 
    
    
    
    (longitudinal relaxation time of the slowest relaxing proton, typically >30 seconds for aromatic systems). Use a 90° excitation pulse and collect at least 64 transients to ensure a signal-to-noise ratio (S/N) > 250:1.
  • Causality: A

    
     of 
    
    
    
    guarantees >99.3% recovery of longitudinal magnetization between pulses. If the delay is too short, the signals will saturate, the integral area will no longer be strictly proportional to the number of protons, and the quantitative result will be fundamentally invalid.

Step 3: Orthogonal Verification via LC-UV/MS (Mass Balance)

  • Procedure: Analyze the same batch using a reversed-phase UHPLC system (C18 column, 1.7 µm, 2.1 x 100 mm) coupled to a Photodiode Array (PDA) and a Single Quadrupole Mass Spectrometer. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Calculate chromatographic purity by area percent at the

    
     of the propiophenone chromophore.
    
  • Causality: While qNMR provides absolute purity, it can miss trace isomeric impurities (e.g., 1-(5-chloro-2-methylphenyl)propan-1-one) if their proton shifts perfectly overlap with the target. LC-MS separates these structurally similar impurities, ensuring the qNMR integral used for quantification is not artificially inflated by co-eluting contaminants.

Step 4: Uncertainty Budget Calculation

  • Procedure: Calculate the combined standard uncertainty (

    
    ) by factoring in the gravimetric preparation, the purity of the internal standard, the precision of the NMR integrals, and the molecular weights. Multiply by a coverage factor (
    
    
    
    ) to report the expanded uncertainty (
    
    
    ) at a 95% confidence level.
  • Causality: A purity value without an uncertainty budget is metrologically meaningless. The uncertainty budget defines the confidence interval required for regulatory compliance during quantitative API assays.

Quantitative Data Summary: Experimental Results

The table below presents comparative experimental data for three different tiers of 1-(3-Chloro-2-methylphenyl)propan-1-one standards.

Reference Standard Tier1H-qNMR Purity (% w/w)Expanded Uncertainty (

,

)
LC-UV Purity (Area %)Water Content (KF, % w/w)Metrological Traceability
ISO 17034 CRM 99.65%± 0.15%99.92%0.12%SI-Traceable
Commercial Analytical Grade Not DeterminedN/A99.85%Not DeterminedNone
In-House Synthesized 98.20%± 1.20%99.10%0.45%Internal Only

Analytical Insight: The commercial analytical grade reports a high purity (99.85%) based solely on LC-UV area percent. However, this figure is a dangerous overestimation. It fails to account for water content or residual solvents. In contrast, the ISO 17034 CRM provides an absolute mass fraction (99.65%) determined by qNMR, coupled with a strict expanded uncertainty budget (± 0.15%), making it the only scientifically defensible choice for quantitative regulatory submissions.

References

1.[1] 1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO - PubChem. Source: nih.gov. URL: 2.[2] What Is ISO 17034? - The ANSI Blog. Source: ansi.org. URL: 3.[4] Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Source: mdpi.com. URL: 4.[3] Quantitative NMR Spectroscopy - Acanthus Research. Source: acanthusresearch.com. URL:

Sources

Validation

Technical Comparison: Steric and Electronic Modulation in Substituted Propiophenones

The following technical guide provides an in-depth comparison of 1-(3-Chloro-2-methylphenyl)propan-1-one versus Propiophenone , designed for researchers in medicinal chemistry and synthetic methodology. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-(3-Chloro-2-methylphenyl)propan-1-one versus Propiophenone , designed for researchers in medicinal chemistry and synthetic methodology.

Executive Summary

This guide contrasts the reactivity profiles of Propiophenone (the unsubstituted baseline) and 1-(3-Chloro-2-methylphenyl)propan-1-one (the functionalized target).[1] While both share the core aryl-ketone scaffold, the introduction of a 2-methyl and 3-chloro substituent fundamentally alters the target's reactivity through Steric Inhibition of Resonance (SIR) and Electronic Buttressing .

For drug development professionals, understanding these differences is critical when designing pathways for substituted cathinone analogues, bupropion derivatives, or metabolic standards.[2] The target molecule exhibits significantly reduced electrophilicity at the carbonyl center and altered kinetic profiles in nucleophilic additions compared to propiophenone.

Product Identity Snapshot
FeaturePropiophenone1-(3-Chloro-2-methylphenyl)propan-1-one
CAS 93-55-01261483-11-7
MW 134.18 g/mol 182.65 g/mol
Electronic State Conjugated (Planar)Deconjugated (Twisted)
Key Reactivity High Carbonyl ElectrophilicitySterically Hindered / Deactivated

Mechanistic Analysis: The "Buttressing Effect"

To predict reactivity without trial-and-error, we must analyze the structural causality.[1]

A. Propiophenone (The Baseline)[5][6]
  • Conformation: The carbonyl group lies nearly coplanar with the phenyl ring (

    
     torsion angle).
    
  • Effect: This allows orbital overlap between the

    
    -system of the benzene ring and the 
    
    
    
    -orbital of the carbonyl. This conjugation stabilizes the molecule but leaves the carbonyl carbon accessible for nucleophilic attack (Burgi-Dunitz trajectory is open).[1]
B. 1-(3-Chloro-2-methylphenyl)propan-1-one (The Target)[1]
  • Ortho-Methyl Effect (SIR): The methyl group at C2 creates severe steric clash with the carbonyl oxygen. To relieve this strain, the carbonyl bond rotates out of the phenyl plane (torsion angle often

    
    ).[2]
    
  • The Buttressing Effect: The chlorine atom at C3 is adjacent to the C2-methyl. The van der Waals radius of the chlorine pushes against the methyl group, preventing it from bending away from the carbonyl.[2] This "locks" the steric hindrance in place, making the carbonyl carbon significantly harder to access than in a simple o-methyl propiophenone.[2]

  • Electronic Effect: The 3-chloro group exerts an inductive electron-withdrawing effect (-I).[1] While this typically activates a carbonyl, here the steric blockade dominates , resulting in a net decrease in reaction rates for bimolecular nucleophilic substitutions.[2]

Visualization: Steric & Electronic Map

G Prop Propiophenone (Planar) Resonance Resonance Stabilization (Orbital Overlap) Prop->Resonance Allows Target 1-(3-Chloro-2-methylphenyl) propan-1-one (Twisted) Steric Steric Inhibition of Resonance (SIR) Target->Steric Caused by o-Me Buttress Buttressing Effect (Cl pushes Me) Target->Buttress Caused by m-Cl Fast Fast Nucleophilic Attack Resonance->Fast Accessible C=O Slow Slow/Blocked Attack Steric->Slow Twists C=O Buttress->Steric Enhances

Figure 1: Logical flow illustrating why the target molecule exhibits reduced reactivity compared to propiophenone.[1]

Comparative Reactivity Data

The following data synthesizes standard physical organic chemistry principles (Hammett/Taft parameters) with experimental observations for analogous systems.

Reaction TypePropiophenone PerformanceTarget Molecule PerformanceExperimental Note
NaBH₄ Reduction Fast (< 1 hr). Complete conversion at

C.
Sluggish (3-6 hrs). Requires RT or reflux.[1]The ortho-methyl blocks the hydride approach; requires higher energy to overcome the barrier.

-Bromination
Standard. Clean mono-bromination in AcOH/HBr.[1]Controlled. Slower initiation; reduced risk of poly-bromination.[1]Steric bulk hinders the formation of the planar enol intermediate required for bromination.
Grignard Addition High Yield. Forms tertiary alcohol readily.[1]Low Yield / Side Reactions. High tendency for enorization (acting as a base) rather than addition due to steric blocking.[1]

Experimental Protocols

These protocols are designed to validate the reactivity differences. They are self-validating: the difference in reaction time serves as the data point.[1]

Experiment A: Comparative Carbonyl Reduction (Kinetic Assay)

Objective: Quantify the steric retardation of hydride attack.

Reagents:

  • Substrate (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄, 1.5 eq)[1][2]

  • Methanol (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Propiophenone in 5 mL Methanol in Vial A. Dissolve 1.0 mmol of Target in 5 mL Methanol in Vial B.

  • Cooling: Place both vials in an ice bath (

    
    C) for 10 minutes.
    
  • Addition: Add NaBH₄ (57 mg, 1.5 mmol) to each vial in one portion.

  • Monitoring (TLC/HPLC):

    • Propiophenone:[1][2][3][4][5] Check at 15 mins . Expect >90% conversion to 1-phenylpropan-1-ol.[1]

    • Target: Check at 15 mins . Expect <20% conversion.[1]

    • Target Adjustment: Remove Vial B from ice and stir at Room Temperature. Monitor hourly.

  • Quench: Add 1 mL 1N HCl to stop the reaction.

Diagram: Reduction Workflow

Reduction cluster_0 Propiophenone Path cluster_1 Target Path Start Start: 0°C Methanol Add Add NaBH4 (1.5 eq) Start->Add P_Check TLC @ 15 min Add->P_Check T_Check TLC @ 15 min Add->T_Check P_Result >90% Conversion P_Check->P_Result T_Result <20% Conversion T_Check->T_Result T_Action Warm to RT (Overcome Sterics) T_Result->T_Action

Figure 2: Comparative workflow for NaBH4 reduction demonstrating kinetic differentiation.

Experiment B: -Bromination (Synthesis of Precursors)

Context: This reaction is relevant for synthesizing standards of substituted cathinone metabolites.[1] Safety: Bromine is corrosive and toxic.[1] Perform in a fume hood.

  • Setup: Charge a round-bottom flask with Target (10 mmol) and Glacial Acetic Acid (20 mL).

  • Catalysis: Add 2 drops of 48% HBr (autocatalytic initiation).

  • Bromination: Add a solution of Bromine (

    
    , 10 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes.
    
    • Observation: For Propiophenone, the red color fades rapidly (fast enolization). For the Target, the color persists longer, indicating slower enolization due to the twisted carbonyl.[2]

  • Workup: Pour into ice water. The product, 2-bromo-1-(3-chloro-2-methylphenyl)propan-1-one , will precipitate as a solid or heavy oil.[1][2]

Implications for Research & Development

Metabolic Stability

The steric shielding of the carbonyl in the 1-(3-Chloro-2-methylphenyl) analog suggests it will be more resistant to carbonyl reductase enzymes in vivo compared to propiophenone.[1] This often leads to a longer half-life or a shift in metabolic pathways towards ring oxidation rather than ketone reduction.[1]

Synthetic Utility

When using this compound as a scaffold:

  • Avoid: Bulky nucleophiles (e.g., Isopropyl Grignard) which will fail due to the "Buttressing Effect."

  • Prefer: Small, linear nucleophiles (Lithium Aluminum Hydride, Methyl Lithium) or acid-catalyzed condensations where the protonated carbonyl is more electrophilic.[1][2]

Regulatory & Safety

Researchers must verify the legal status of 1-(3-Chloro-2-methylphenyl)propan-1-one in their jurisdiction, as it is structurally related to precursors for controlled substances (e.g., substituted cathinones).[1][2]

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Primary source for Steric Inhibition of Resonance and Ortho Effects).[1][6][7][8] [1]

  • PubChem. (n.d.).[1] Compound Summary for CID 55269216: 1-(3-Chloro-2-methylphenyl)propan-1-one.[1][2][3] National Library of Medicine.[1] Retrieved March 6, 2026.[1][2] [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] (Source for electronic parameter

    
     and steric parameter 
    
    
    
    ). [Link]

Sources

Comparative

Distinguishing 1-(3-Chloro-2-methylphenyl)propan-1-one from structural isomers

An Application Scientist's Guide to Distinguishing 1-(3-Chloro-2-methylphenyl)propan-1-one from its Structural Isomers Abstract: The precise identification of structural isomers is a critical challenge in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing 1-(3-Chloro-2-methylphenyl)propan-1-one from its Structural Isomers

Abstract: The precise identification of structural isomers is a critical challenge in drug development, chemical synthesis, and quality control. Compounds with the same molecular formula but different atomic arrangements can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth technical comparison of the analytical methodologies used to distinguish 1-(3-Chloro-2-methylphenyl)propan-1-one from its key structural (regioisomeric) counterparts. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Each section includes field-proven insights, detailed experimental protocols, and comparative data to establish a self-validating system for unambiguous isomer identification.

The Challenge of Regioisomerism in Substituted Phenylpropanones

The target molecule, 1-(3-Chloro-2-methylphenyl)propan-1-one, belongs to the family of aromatic ketones. Its chemical properties are dictated by the propanoyl group and the substitution pattern on the phenyl ring. Its structural isomers, where the chloro and methyl groups occupy different positions, possess the same molecular weight and formula (C₁₀H₁₁ClO). However, these subtle structural shifts can significantly alter the molecule's electronic distribution, steric profile, and intermolecular interactions. Consequently, isomers can have different biological activities and synthetic accessibility.

This guide will focus on distinguishing the target compound from representative regioisomers, such as:

  • Isomer A: 1-(4-Chloro-2-methylphenyl)propan-1-one

  • Isomer B: 1-(2-Chloro-6-methylphenyl)propan-1-one

  • Isomer C: 1-(3-Chloro-4-methylphenyl)propan-1-one

The ability to definitively identify the correct isomer is paramount for ensuring product purity, safety, and efficacy in pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it directly probes the chemical environment of each nucleus (¹H and ¹³C) in the molecule.[1][2][3] The substitution pattern on the aromatic ring creates a unique electronic environment, resulting in distinct chemical shifts and spin-spin coupling patterns for the aromatic protons and carbons.[4]

Causality of Spectral Differences
  • ¹H NMR: The key to differentiation lies in the aromatic region (typically 6.5-8.0 ppm).[5][6] The number of aromatic protons, their chemical shifts (influenced by the electron-withdrawing chloro group and electron-donating methyl group), and their coupling constants (J-values, which depend on the number of bonds separating the protons) create a unique fingerprint for each isomer. For instance, the target compound (1,2,3-substitution) will show a complex multiplet for its three adjacent aromatic protons. In contrast, an isomer with a para-substitution pattern might show a simpler set of two doublets (an AA'BB' system).[7]

  • ¹³C NMR: Due to differences in molecular symmetry, each regioisomer will present a different number of unique signals in the aromatic region (120-150 ppm) of the ¹³C NMR spectrum.[8] For example, a more symmetric isomer will have fewer signals than a less symmetric one because some carbon atoms are chemically equivalent.

Expected NMR Data Comparison
Technique 1-(3-Chloro-2-methylphenyl)propan-1-one (Target) 1-(3-Chloro-4-methylphenyl)propan-1-one (Isomer C) Rationale for Distinction
¹H NMR (Aromatic Region) Three distinct signals for the three adjacent aromatic protons, exhibiting complex splitting (doublet, triplet, doublet).Three distinct signals, but with different chemical shifts and coupling constants due to altered substituent effects.The unique electronic environment of each isomer creates a distinct "fingerprint" in the aromatic region.
¹³C NMR (Aromatic Signals) Six unique signals expected for the aromatic carbons due to lack of symmetry.Six unique signals expected, but their chemical shifts will differ from the target compound.The position of the substituents directly impacts the chemical shift of the attached and adjacent carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as a reference for chemical shifts (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon appears as a singlet).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques like HSQC if further confirmation is needed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_H1 Acquire ¹H Spectrum (16 scans) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024 scans) Transfer->Acquire_C13 Analyze_Shifts Analyze Chemical Shifts & Integrals Acquire_H1->Analyze_Shifts Analyze_Coupling Analyze Coupling Patterns (Splitting) Acquire_H1->Analyze_Coupling Acquire_C13->Analyze_Shifts Compare Compare to Reference & Isomer Data Analyze_Shifts->Compare Analyze_Coupling->Compare Identification Unambiguous Isomer Identification Compare->Identification GCMS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & ID) cluster_data Data Analysis Inject Inject Sample (1 µL, 250°C) Separate Separation on HP-5MS Column (Temp Program) Inject->Separate Elute Elution based on Volatility Separate->Elute Ionize Ionization (EI, 70 eV) Elute->Ionize Transfer Line Fragment Molecular Fragmentation Ionize->Fragment Detect Mass Analyzer (Scan m/z 40-300) Fragment->Detect Analyze_RT Analyze Retention Time (RT) Detect->Analyze_RT Analyze_Spec Analyze Mass Spectrum (Fragmentation Pattern) Detect->Analyze_Spec Compare Compare RT & Spectrum to Reference Standard Analyze_RT->Compare Analyze_Spec->Compare Identification Confirm Isomer Identity Compare->Identification

Sources

Validation

A Comparative Guide to Purity Analysis of 1-(3-Chloro-2-methylphenyl)propan-1-one Using Thin-Layer Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical exploration of purity analysis for 1-(3-chloro-2-methylphenyl)propan-1-one, a key intermediate in various synthetic pathways. We will focus on the application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical tool. This document will not only detail the experimental protocol but also delve into the scientific rationale behind methodological choices and offer a comparative perspective against other common chromatographic techniques.

The Critical Role of Purity for 1-(3-Chloro-2-methylphenyl)propan-1-one

1-(3-Chloro-2-methylphenyl)propan-1-one is an aromatic ketone whose chemical structure lends it to a variety of applications, including as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a robust analytical method for purity assessment is not merely a procedural step but a critical determinant of product quality.

Thin-Layer Chromatography: A First-Line Analytical Tool

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture).[1] Its simplicity, speed, and low cost make it an invaluable tool for in-process monitoring and preliminary purity checks.[2]

The Principle of Separation:

The separation in TLC is governed by the polarity of the analyte, the stationary phase, and the mobile phase.[3] For 1-(3-chloro-2-methylphenyl)propan-1-one, a moderately non-polar compound, a normal-phase TLC setup is typically employed. This involves a polar stationary phase, such as silica gel, and a less polar mobile phase.[1][3] Compounds with higher polarity will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4] Conversely, less polar compounds will be more soluble in the mobile phase and travel further, yielding a higher Rf value.[4]

Experimental Protocol: Purity Analysis by TLC

This protocol is designed to provide a reliable and reproducible method for assessing the purity of 1-(3-chloro-2-methylphenyl)propan-1-one.

Materials and Equipment:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator facilitates visualization under UV light.[5]

  • Analyte: 1-(3-chloro-2-methylphenyl)propan-1-one (typically with a purity of ~95%).[6]

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. The optimal ratio must be determined empirically but a good starting point is 80:20 (v/v) n-hexane:ethyl acetate.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Fine-tipped glass capillaries.

  • Visualization: UV lamp (254 nm) and an iodine chamber.[7][8]

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 80:20 Hexane:EtOAc) E Develop Plate in Chamber A->E B Prepare Analyte Solution (1 mg/mL in Dichloromethane) D Spot Analyte on Origin B->D C Mark TLC Plate (Origin and Solvent Front) C->D D->E Place in chamber F Dry the TLC Plate E->F G Visualize under UV (254 nm) F->G H Visualize in Iodine Chamber G->H Optional secondary visualization I Calculate Rf Values G->I H->I J Assess Purity I->J

Caption: Workflow for TLC Purity Analysis of 1-(3-Chloro-2-methylphenyl)propan-1-one.

Step-by-Step Methodology:

  • Preparation of the Developing Chamber: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even solvent front migration. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the 1-(3-chloro-2-methylphenyl)propan-1-one sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • Spotting the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[9] With a capillary tube, apply a small spot of the sample solution onto the origin line. The spot should be as small and concentrated as possible to ensure good separation.[9]

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[10] Close the chamber and allow the mobile phase to ascend the plate by capillary action.[10]

  • Completion and Drying: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp at 254 nm.[5] The aromatic nature of 1-(3-chloro-2-methylphenyl)propan-1-one and many potential impurities will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[7] Circle the observed spots with a pencil.[11]

    • Iodine Staining: For compounds that are not UV-active, place the plate in a sealed chamber containing a few crystals of iodine.[7] Many organic compounds will react with the iodine vapor to form colored complexes, typically appearing as brown or yellow spots.[5]

  • Calculation of Rf Value: The Retention Factor (Rf) is a key parameter for compound identification and is calculated using the following formula:[12][13]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

    Measure the distance from the origin to the center of each spot and from the origin to the solvent front.[4] An Rf value is a dimensionless quantity that should be between 0 and 1.[12][14]

Data Interpretation and Purity Assessment:

A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.[13] The intensity and size of the impurity spots can provide a semi-quantitative estimation of their concentration.

CompoundExpected Rf Range (80:20 Hexane:EtOAc)Visualization Method
1-(3-Chloro-2-methylphenyl)propan-1-one (Main Spot)0.4 - 0.6UV (254 nm), Iodine
Potential Non-polar Impurities (e.g., starting materials)> 0.6UV (254 nm), Iodine
Potential Polar Impurities (e.g., by-products)< 0.4UV (254 nm), Iodine

Comparative Analysis with Other Chromatographic Techniques

While TLC is an excellent screening tool, for quantitative analysis and higher resolution, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed.[15]

TLC vs. HPLC:

  • Resolution and Sensitivity: HPLC offers significantly higher resolution and sensitivity compared to TLC, allowing for the detection and quantification of trace impurities.[2][16]

  • Speed and Cost: TLC is much faster and more cost-effective for simultaneous analysis of multiple samples.[2][17]

  • Quantification: HPLC provides precise quantitative data, whereas TLC is primarily qualitative or at best, semi-quantitative.[2]

TLC vs. GC:

  • Analyte Volatility: GC is suitable for volatile and thermally stable compounds.[15] While 1-(3-chloro-2-methylphenyl)propan-1-one can be analyzed by GC, derivatization might be necessary for certain impurities. TLC is more versatile for non-volatile compounds.[16]

  • Instrumentation: GC requires more complex and expensive instrumentation compared to the simple setup of TLC.[17]

Logical Framework for Technique Selection:

Technique_Selection Start Purity Analysis of 1-(3-Chloro-2-methylphenyl)propan-1-one Qualitative Qualitative Screening (In-process check, reaction monitoring) Start->Qualitative Quantitative Quantitative Analysis (Final QC, regulatory submission) Start->Quantitative TLC TLC Qualitative->TLC Fast, Low Cost HPLC HPLC Quantitative->HPLC High Resolution, Quantitative GC GC (for volatile impurities) Quantitative->GC Specific for Volatiles

Caption: Decision tree for selecting an appropriate chromatographic technique.

Conclusion

Thin-Layer Chromatography serves as a powerful and indispensable tool for the rapid purity assessment of 1-(3-chloro-2-methylphenyl)propan-1-one. Its simplicity and cost-effectiveness make it ideal for routine monitoring of reaction progress and preliminary quality checks. For comprehensive, quantitative purity profiling and in cases where high-resolution separation of complex impurity profiles is required, it is advisable to employ complementary techniques such as HPLC or GC. The judicious application of these methods, guided by the specific analytical requirements, ensures the highest standards of quality and safety in the production of chemical intermediates and final pharmaceutical products.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Rf Value Calculation: A Comprehensive Guide. (2025, February 20). [Source not available].
  • Vedantu. (n.d.). Rf Value in Chemistry: Meaning, Formula & Example Calculation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. [Link]

  • Sparkl. (n.d.). Revision Notes - Use of Rf values in chromatography. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Rf value: Significance and symbolism. (2025, July 31). [Source not available].
  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. [Link]

  • ResearchGate. (2025, August 6). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • LCGC International. (2020, December 19). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • LCGC International. (2026, February 10). Thin-Layer Chromatography. [Link]

  • Reddit. (2019, May 13). In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate?. [Link]

  • LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. [Link]

  • MilliporeSigma. (n.d.). 1-(3-Chloro-2-methylphenyl)propan-1-one. [Link]

  • [Source not available]. (2025, April 3). GC vs. HPLC vs.
  • Butterworth Laboratories. (n.d.). Thin-Layer Chromatography TLC. [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • MilliporeSigma. (n.d.). 1-(3-Chloro-2-methylphenyl)propan-1-one. [Link]

  • PubChem. (n.d.). 1-(3-Chloro-2-methylphenyl)propan-1-one. [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. [Link]

  • Rieke Metals. (n.d.). 1-(3-chloro-2-methylphenyl)-3-(methylthio)propan-1-one. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chloro-2-methylphenyl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(3-Chloro-2-methylphenyl)propan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS No. 1261483-11-7). As a chlorinated aromatic ketone, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The guidance herein moves beyond mere procedural steps to explain the chemical rationale, ensuring a culture of safety and regulatory adherence in the laboratory.

Core Principle: The Critical Importance of Halogenation

The defining characteristic of 1-(3-Chloro-2-methylphenyl)propan-1-one from a waste management perspective is the presence of a chlorine atom on the phenyl ring. This classifies it as a halogenated organic compound . This classification is paramount because the standard high-temperature incineration used for non-halogenated organic solvents is unsuitable for this waste stream.

Combustion of chlorinated compounds can produce corrosive and toxic byproducts, such as hydrogen chloride (HCl) gas and dioxins, if not performed in a specialized incinerator equipped with acid gas scrubbers. Therefore, the cornerstone of proper disposal is the strict and unwavering segregation of this compound into a dedicated halogenated waste stream.[1][2][3] Mixing halogenated and non-halogenated waste is a costly and dangerous compliance violation.

Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This informs the selection of appropriate Personal Protective Equipment (PPE) and emergency procedures.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]
Skin Corrosion/IrritationH315Causes skin irritation.[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4]
Signal Word -Warning [4]

Source: Sigma-Aldrich Safety Data Sheet.[4]

Required Personal Protective Equipment (PPE)

To mitigate the risks of irritation and exposure, the following PPE is mandatory when handling 1-(3-Chloro-2-methylphenyl)propan-1-one:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[6]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically impervious apron or suit may be necessary.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol outlines the self-validating procedure for the collection and temporary storage of liquid 1-(3-Chloro-2-methylphenyl)propan-1-one waste.

Step 1: Container Selection and Preparation

  • Action: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or as per your lab's waste management plan.

  • Causality: The container must be constructed from a material compatible with the chemical waste and be in good condition with a secure, threaded cap to prevent leaks and vapor escape.[3][7]

Step 2: Pre-Waste Labeling

  • Action: Before the first drop of waste is added, affix a hazardous waste label to the container.[3][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-(3-Chloro-2-methylphenyl)propan-1-one" (and any other halogenated solvents in the container). Do not use abbreviations or chemical formulas.[3][7]

    • The date on which waste accumulation began.[8]

  • Causality: Pre-labeling is a regulatory requirement that prevents the creation of "unknown" waste, which is expensive to test and dispose of and poses a significant safety risk.

Step 3: Waste Accumulation

  • Action: Carefully transfer the liquid waste into the labeled container using a funnel. Keep the container closed at all times except when actively adding waste.[3][7]

  • Causality: Keeping the container sealed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents spills.

Step 4: Storage of Waste Container

  • Action: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, such as a fume hood, and have secondary containment (e.g., a tray) capable of holding the entire volume of the container.[8]

  • Causality: Proper storage prevents accidental spills from spreading and ensures that incompatible chemicals are not stored together.[3][7]

Step 5: Arranging Final Disposal

  • Action: Once the container is full (do not exceed 90% capacity to allow for expansion[8]), or after a maximum of three months[8], contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Causality: Regulatory guidelines limit the amount of hazardous waste that can be stored in a lab and for how long. Professional disposal ensures the waste is transported and destroyed in a compliant and environmentally sound manner.[9][10]

Management of Contaminated Solids and Spills

Contaminated items and spills must be managed with the same level of care as the pure compound.

Disposal of Contaminated Solids

Items such as gloves, pipette tips, and absorbent paper contaminated with 1-(3-Chloro-2-methylphenyl)propan-1-one must be disposed of as solid halogenated hazardous waste. Collect these materials in a separate, clearly labeled, lined container designated for this purpose. Do not mix them with regular laboratory trash.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[9][11]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][12] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable container. This waste must be labeled and disposed of as halogenated hazardous waste.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Avoid Drains: Never wash a spill down the drain or allow it to enter any waterway.[1][5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 1-(3-Chloro-2-methylphenyl)propan-1-one.

G start_node start_node process_node process_node decision_node decision_node waste_stream_node waste_stream_node final_node final_node A Waste Generated: 1-(3-Chloro-2-methylphenyl)propan-1-one B Is the waste liquid or solid? A->B C Liquid Waste (e.g., unused reagent, reaction mixture) B->C Liquid D Solid Waste (e.g., contaminated gloves, wipes, silica) B->D Solid E Collect in designated 'HALOGENATED LIQUID WASTE' container C->E F Collect in designated, lined 'HALOGENATED SOLID WASTE' container D->F G Is container full or storage time > 3 months? E->G F->G H Store in Satellite Accumulation Area G->H No I Arrange pickup via Institutional EHS or Licensed Contractor G->I Yes H->G

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Chemical Waste Disposal Guidelines. University of the South. [Link]

  • Organic solvent waste Disposal Guidelines. Kemicentrum, Lund University. [Link]

  • 1-(3-Chloro-2-methylphenyl)propan-1-one PubChem Entry. National Center for Biotechnology Information. [Link]

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Handling

Personal protective equipment for handling 1-(3-Chloro-2-methylphenyl)propan-1-one

Comprehensive Safety & Handling Guide: 1-(3-Chloro-2-methylphenyl)propan-1-one As a Senior Application Scientist, this guide provides essential, field-proven safety protocols and operational plans for handling 1-(3-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(3-Chloro-2-methylphenyl)propan-1-one

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols and operational plans for handling 1-(3-Chloro-2-methylphenyl)propan-1-one (CAS No: 1261483-11-7). The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure and ensuring procedural integrity from receipt to disposal. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Hazard Identification and Core Safety Directives

1-(3-Chloro-2-methylphenyl)propan-1-one is a chemical intermediate that demands careful handling due to its identified hazards. The primary risks associated with this compound are significant irritation to the skin and eyes, and it is harmful if ingested. A thorough understanding of these risks is the foundation of a safe experimental workflow.

The Globally Harmonized System (GHS) classifications dictate the minimum required safety precautions. The "Warning" signal word indicates a moderate hazard level.[1][2]

Table 1: Key Hazard and Safety Information

Identifier Value Source
CAS Number 1261483-11-7
Physical Form Liquid [2]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation

| Key Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The selection is directly informed by the compound's hazard profile (H315, H319) and the P280 precautionary statement.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of 1-(3-Chloro-2-methylphenyl)propan-1-one, including weighing, transfers, and reaction setup, should be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing the inhalation of any potential aerosols and containing spills.

  • Safety Infrastructure: Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed, a standard requirement for handling irritants.[3]

Eye and Face Protection

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.

  • Chemical Safety Goggles: At a minimum, wear tightly sealed chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Standard safety glasses with side shields are insufficient.

  • Face Shield: For procedures with a heightened risk of splashing, such as transferring volumes greater than 50 mL or working under pressure, a full-face shield must be worn in addition to chemical safety goggles.

Skin and Body Protection

Direct contact is a primary exposure route, as indicated by the H315 "Causes skin irritation" classification.

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.

  • Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn at all times to protect from incidental skin contact.[4]

  • Chemical Apron: For larger-scale work or where significant splash potential exists, a chemical-resistant apron should be worn over the lab coat.

Table 2: Summary of Required Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Splash Risk
Engineering Chemical Fume Hood N/A
Eye/Face Chemical Safety Goggles Goggles + Full Face Shield
Hand Nitrile Gloves Nitrile Gloves (Double-gloving optional)

| Body | Full-Length Lab Coat | Lab Coat + Chemical-Resistant Apron |

Step-by-Step Operational and Handling Plan

This protocol provides a self-validating workflow from receipt of the chemical to the final decontamination of the workspace.

Step 1: Pre-Handling and Workspace Preparation

  • Verify Materials: Confirm you have the correct chemical and that the container is in good condition.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and spill-response materials before bringing the chemical into the fume hood. Ensure a spill kit is immediately accessible.

  • Don PPE: Put on your lab coat and the first pair of gloves. Then, put on your chemical safety goggles. This sequence minimizes the risk of contaminating your eye protection.

Step 2: Chemical Handling

  • Work in Fume Hood: Perform all manipulations of the open container inside a certified chemical fume hood with the sash at the lowest practical height.

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing.

  • Container Management: Keep the primary container sealed when not in active use.

Step 3: Post-Handling and Decontamination

  • Clean Workspace: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by a general-purpose cleaner.

  • Doff PPE Correctly: The removal of PPE is a critical step to prevent self-contamination.

    • Remove your outer gloves (if double-gloved) or single pair of gloves.

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove your face shield and goggles.

    • Remove inner gloves (if used) last.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water as stipulated by precautionary statement P264.[1]

Waste Disposal and Spill Management Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Disposal
  • Hazardous Waste: 1-(3-Chloro-2-methylphenyl)propan-1-one and any materials contaminated with it (e.g., used gloves, weighing paper, pipette tips, spill cleanup debris) must be disposed of as hazardous chemical waste.[1][3]

  • Waste Container: Collect all waste in a dedicated, properly labeled, and sealable hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Prohibition: Do not discharge this chemical or its waste into sewer systems or general trash.[1][5]

Spill Response
  • Evacuate and Alert: If a spill occurs, alert colleagues in the immediate area.

  • Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

Handling and Safety Workflow Diagram

The following diagram illustrates the logical flow for safely managing 1-(3-Chloro-2-methylphenyl)propan-1-one in a laboratory setting.

Caption: Workflow for handling 1-(3-Chloro-2-methylphenyl)propan-1-one.

References

  • 1-(3-Chloro-2-methylphenyl)propan-1-one PubChem Entry . National Center for Biotechnology Information, PubChem. [Link]

  • SAFETY DATA SHEETS - 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one . CATO Research Chemicals Inc. [Link]

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